Imperialine
Description
Imperialine has been reported in Fritillaria taipaiensis, Fritillaria walujewii, and other organisms with data available.
Structure
2D Structure
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-LRCDAWNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031589 | |
| Record name | Imperialin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61825-98-7 | |
| Record name | Imperialine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61825-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imperialine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061825987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imperialin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMPERIALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKN43410XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Imperialine's Mechanism of Action in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperialine, a major steroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant anti-inflammatory properties in various preclinical studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Core Mechanism of Action: Multi-Pathway Inhibition
This compound exerts its anti-inflammatory effects through the coordinated inhibition of several critical pro-inflammatory signaling cascades. The primary mechanisms identified to date involve the suppression of the Nuclear Factor-kappaB (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathways, as well as the inhibition of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. Emerging evidence also suggests a role for the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to potently inhibit this pathway at multiple levels.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
This compound intervenes in this process by inhibiting the phosphorylation and subsequent degradation of IκBα.[1][2] This prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.[3] Studies have demonstrated a concentration-dependent decrease in the phosphorylation of both IκBα and p65 in the presence of this compound.[2][3]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial regulator of inflammatory processes, often acting upstream of the NF-κB pathway. Activation of this pathway can lead to the activation of IKK and subsequent NF-κB activation. This compound, also known as sipeimine, has been shown to inhibit the phosphorylation of both PI3K and Akt, thereby impeding the downstream activation of the NF-κB pathway.[1][3][4] This dual action on both the PI3K/Akt and NF-κB pathways highlights a key aspect of this compound's potent anti-inflammatory activity.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome.[1][3][4] This is evidenced by the reduced expression of key components of the inflammasome complex, including NLRP3 and activated caspase-1, in the presence of the compound.[4] The inhibition of the NLRP3 inflammasome by this compound provides a direct mechanism for the observed reduction in IL-1β and IL-18 levels.
Potential Involvement of the MAPK Pathway
The MAPK pathway, which includes p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), is also involved in the regulation of inflammatory responses. While the precise effects of this compound on this pathway are still being fully elucidated, its ability to modulate cytokine production suggests a potential interaction. Further research is warranted to fully characterize the role of this compound in MAPK signaling.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various inflammatory markers and signaling proteins. The data is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated cells.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell Type | Stimulant | This compound Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant Inhibition | [2] |
| TNF-α | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant Inhibition | [2] |
| IL-1β | RAW 264.7 Macrophages | LPS | Dose-dependent | Significant Inhibition | [2] |
| IL-1β | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |
| 50 µM | More Significant Reduction | [1][4] | |||
| IL-18 | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |
| 50 µM | More Significant Reduction | [1][4] | |||
| COX-2 | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |
| 50 µM | More Significant Reduction | [1][4] | |||
| iNOS | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |
| 50 µM | More Significant Reduction | [1][4] |
Table 2: Inhibition of Signaling Pathway Components by this compound
| Protein Target | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| p-IκBα | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Significant Reduction | [3] |
| p-p65 | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Significant Reduction | [3] |
| p-p65 (Nuclear) | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Reduced Nuclear Translocation | [3] |
| p-PI3K | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Significant Reduction | [4] |
| p-Akt | Mouse Chondrocytes | LPS (1 µg/mL) | 50 µM | Significant Reduction | [4] |
| NLRP3 | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [1][4] |
| 50 µM | More Significant Reduction | [1][4] | |||
| Cleaved Caspase-1 | Mouse Chondrocytes | LPS (1 µg/mL) | 25 µM | Significant Reduction | [4] |
| 50 µM | More Significant Reduction | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's multi-target inhibition of pro-inflammatory signaling pathways.
Caption: General experimental workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound's anti-inflammatory activity. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
Cell Culture and Treatment
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Cell Lines:
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RAW 264.7 murine macrophage cell line.
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Primary murine chondrocytes.
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Culture Conditions:
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Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Incubate at 37°C in a humidified atmosphere with 5% CO₂.
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Treatment Protocol:
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Seed cells in appropriate culture plates (e.g., 96-well for ELISA/Griess assay, 6-well for Western blot) and allow them to adhere overnight.
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Pre-treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).
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Induce inflammation by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of, for example, 1 µg/mL.
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Incubate for the desired time period (e.g., 24 hours for cytokine production, shorter times for phosphorylation events).
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Measurement of Nitric Oxide (NO) Production (Griess Assay)
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After the treatment period, collect 50-100 µL of cell culture supernatant from each well.
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Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample in a new 96-well plate.
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Incubate the plate at room temperature for 10-15 minutes, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
Quantification of Cytokines (ELISA)
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Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
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Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
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Add cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.
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Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
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Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
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Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
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Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
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Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis of Signaling Proteins
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After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-Akt, NLRP3, β-actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB, PI3K/Akt, and NLRP3 inflammasome pathways underscores its potential for the development of novel therapeutics for a range of inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further investigate and harness the therapeutic potential of this promising natural compound. Future studies should focus on elucidating its effects on the MAPK pathway in more detail and translating these in vitro findings to in vivo models of inflammatory disease.
References
- 1. Sipeimine ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sipeimine ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Imperialine from Fritillaria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary mechanistic understanding of imperialine, a steroidal alkaloid found in plants of the Fritillaria genus. This document details the experimental protocols for its extraction and purification, summarizes quantitative data, and visualizes the current understanding of its interaction with key cellular signaling pathways.
Introduction
This compound is a naturally occurring steroidal alkaloid predominantly isolated from the bulbs of various Fritillaria species, such as Fritillaria imperialis and Fritillaria cirrhosa. Historically, these plants have been used in traditional medicine for treating respiratory ailments. Modern research has identified this compound as one of the primary bioactive constituents, exhibiting a range of pharmacological activities, including anti-inflammatory, antitussive, and expectorant effects. Its potential therapeutic applications have garnered significant interest in the scientific and drug development communities.
Extraction and Isolation of this compound
The isolation of this compound from Fritillaria bulbs is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification.
Experimental Protocol: Extraction and Preliminary Purification
A widely employed method for the extraction and initial purification of the total alkaloid content from Fritillaria bulbs is as follows:
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Maceration and Extraction:
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Ground bulbs of Fritillaria imperialis (e.g., 12.65 kg) are macerated with ethanol (e.g., 80 L) at room temperature until the extract yields a positive Mayer's test for alkaloids.[1]
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The ethanolic extracts are filtered, and the solvent is removed under reduced pressure (e.g., on a vacuum rotary evaporator at 40°C) to obtain a syrupy concentrate.[1]
-
-
Acid-Base Extraction:
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The syrupy extract is made alkaline to approximately pH 11 with a 10% ammonium hydroxide solution.[1]
-
The alkalized extract is then exhaustively extracted with an organic solvent such as chloroform.[1]
-
The organic layer is dried over anhydrous sodium sulfate and evaporated to yield the crude alkaloid mixture.[1]
-
For further purification, the crude mixture is dissolved in 5% acetic acid and washed with chloroform and ethyl acetate to remove non-basic compounds.[1]
-
The acidic aqueous layer is then basified to pH 11 with a 1:1 solution of 5% sodium hydroxide and sodium hydrocarbonate.[1]
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The alkaloids are re-extracted into chloroform, which is then dried and evaporated to yield a purified total alkaloid mixture.[1]
-
Experimental Protocol: Chromatographic Isolation of this compound
The final purification of this compound from the total alkaloid mixture is typically achieved through chromatographic techniques.
-
Counter-Current Distribution:
-
A portion of the purified alkaloid mixture (e.g., 5 g) is subjected to counter-current distribution using a chloroform-10% acetic acid solvent system for approximately 100 stages.[1]
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Fractions are monitored by thin-layer chromatography (TLC) on Silica gel G using a solvent system such as benzene-acetone-methanol-diethylamine (90:4:4:2).[1]
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Fractions containing the same compound are combined and processed to yield the isolated alkaloid.[1]
-
Quantitative Data
The following tables summarize the quantitative data reported for the isolation and characterization of this compound and related compounds.
Table 1: Yield of Alkaloids from Fritillaria imperialis
| Starting Material | Extraction Method | Product | Yield | Reference |
| 12.65 kg of ground bulbs | Ethanolic maceration followed by acid-base extraction | Total Alkaloid Mixture | 60 g (0.47%) | [1] |
| 5 g of purified alkaloids | Counter-current distribution | Amorphous Alkaloid 'A' (this compound-like) | 20 mg | [1] |
Table 2: Spectroscopic Data for this compound (or related amorphous alkaloid 'A')
| Spectroscopic Technique | Key Observations | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 411.3150 (Calculated for C27H41NO2: 411.3137) | [1] |
| Fragmentation Peaks: m/z 396 (M-CH3), 112 (C7H14N), 98 (C6H12N) | [1] | |
| Infrared (IR) Spectroscopy | Absorption Bands (cm-1): 3440 (OH), 2920, 2860, 1705 (C=O), 1445, 1380, 1240, 1205, 1065, 1010, 970, 850 | [1] |
Biological Activity and Signaling Pathways
This compound has been shown to possess significant anti-inflammatory properties. Current research suggests that these effects are mediated, at least in part, through the modulation of the NF-κB and PI3K/Akt signaling pathways. These pathways are critical regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory target genes.
While the precise mechanism is still under investigation, it is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and degradation of IκBα.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade involved in inflammation, as well as cell survival and proliferation. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn can influence downstream inflammatory responses. It has been suggested that the regulatory effects of some natural compounds on inflammation are mediated through the inhibition of the PI3K/Akt pathway. The specific interaction of this compound with this pathway is an active area of research.
Conclusion and Future Directions
This compound stands out as a promising natural product with well-documented anti-inflammatory properties. The isolation procedures, while established, offer opportunities for optimization to improve yield and purity. A critical area for future research is the detailed elucidation of its molecular mechanisms of action. Further studies are required to confirm the direct targets of this compound within the NF-κB and PI3K/Akt signaling pathways and to explore its potential effects on other related cellular processes. A comprehensive understanding of its pharmacological profile will be instrumental in advancing this compound towards potential clinical applications for inflammatory and respiratory diseases.
Experimental Workflow Visualization
The overall process from plant material to isolated pure compound can be visualized as follows:
References
Imperialine: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imperialine, a major isosteroid alkaloid isolated from the bulbs of Fritillaria species, has a long history of use in Traditional Chinese Medicine (TCM) for treating respiratory ailments such as cough and bronchitis. Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing potent anti-inflammatory, anti-cancer, and respiratory system-modulating properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying signaling pathways, and quantitative data from key experimental studies. Detailed experimental protocols are provided to facilitate further research and development of this promising natural compound.
Introduction: From Traditional Use to Modern Scrutiny
For centuries, the bulbs of various Fritillaria species, known as "Bei Mu" in TCM, have been prescribed to moisten the lungs, resolve phlegm, and suppress coughs.[1][2] this compound is one of the primary bioactive constituents responsible for these therapeutic effects.[3] Scientific investigations have now shifted from traditional applications to a mechanistic understanding of this compound's action at the cellular and molecular level, opening avenues for its development as a modern therapeutic agent for a range of diseases, including chronic obstructive pulmonary disease (COPD) and non-small cell lung cancer (NSCLC).[4][5]
Pharmacological Activities of this compound
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[6] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound dose-dependently inhibits the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7][8] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]
Anti-Cancer Activity
This compound has demonstrated promising anti-cancer effects, particularly against non-small cell lung cancer (NSCLC).[4] Its mechanism of action is not primarily cytotoxic but is linked to the inhibition of the NF-κB-centered inflammation-cancer feedback loop.[4] In A549 lung cancer cells, this compound has been shown to modulate the expression of key apoptotic proteins. Specifically, it can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[9][10][11]
Effects on the Respiratory System
In line with its traditional use, this compound has been shown to mitigate pulmonary impairment in animal models of COPD.[4] In a rat model of COPD induced by cigarette smoke and LPS, this compound treatment improved pulmonary function and reduced the inflammatory response in lung tissues.[4] This was evidenced by the decreased expression of inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[4]
Quantitative Data on this compound's Bioactivity
The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Anti-inflammatory and Anti-Cancer Activity of this compound
| Cell Line | Assay | Parameter | IC50 / Concentration | Effect | Reference |
| RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | Dose-dependent inhibition | Inhibition of NO production | [6] |
| RAW 264.7 | ELISA | TNF-α, IL-1β Production | Dose-dependent inhibition | Suppression of pro-inflammatory cytokine production | [6] |
| A549 | MTT Assay | Cell Viability | Not cytotoxic at effective concentrations | Inhibits cancer-related inflammation without direct cytotoxicity | [4] |
Table 2: In Vivo Effects of this compound in a Rat Model of COPD
| Parameter | Treatment Group | Dosage | Result | Reference |
| Inflammatory Cell Infiltration | This compound | Not specified | Reduced infiltration of inflammatory cells in lung tissue | [4] |
| Cytokine Levels (IL-1β, IL-6, IL-8, TNF-α) | This compound | Not specified | Significantly decreased levels in serum and lung tissue | [4] |
| NF-κB p65 Expression | This compound | Not specified | Significantly decreased expression in lung tissues | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Value | Unit | Reference |
| Oral Bioavailability | Oral | 30-50 | % | [12] |
| Apparent Absorptive Coefficient (Caco-2) | In vitro | (8.39±0.12)×10⁻⁶ | cm/s | |
| Apparent Secretive Coefficient (Caco-2) | In vitro | (7.78±0.09)×10⁻⁶ | cm/s | |
| pKa | - | 8.467±0.028 | - |
Signaling Pathways Modulated by this compound
The NF-κB Signaling Pathway
A central mechanism of this compound's action is the inhibition of the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammation and is often aberrantly activated in chronic inflammatory diseases and cancer. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and the phosphorylation of its inhibitor, IκBα.[6] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory and cancer-promoting genes.
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
The Apoptotic Pathway
This compound promotes apoptosis in cancer cells by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Figure 2: this compound's Induction of the Apoptotic Pathway.
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Cytokine Analysis: The levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits.
In Vitro Anti-Cancer Cell Viability Assay (MTT Assay)
This protocol outlines the procedure to determine the effect of this compound on the viability of A549 lung cancer cells.
Figure 4: Experimental Workflow for MTT Cell Viability Assay.
Methodology:
-
Cell Culture: A549 human lung adenocarcinoma cells are maintained in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle only.
-
Incubation: Plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.
In Vivo COPD Rat Model
This protocol describes the induction of a COPD-like condition in rats for the evaluation of this compound's therapeutic effects.
References
- 1. rsc.org [rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. REFINE-Lung Trial | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 4. Mechanistic and therapeutic study of novel anti-tumor function of natural compound this compound for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REFINE-Lung study | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of NADPH oxidase inhibitor apocynin on human lung cancer A549 cells via Bcl-2, Bax, caspase-3, and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Effect and Mechanism of Resveratrol on the Apoptosis of Lung Adenocarcinoma Cell Line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intestinal absorption characteristics of this compound: in vitro and in situ assessments - PMC [pmc.ncbi.nlm.nih.gov]
Imperialine's Structure-Activity Relationship: A Technical Guide for Drug Development
An In-depth Analysis of a Promising Natural Alkaloid for Anticancer, Anti-inflammatory, and Anticholinergic Applications
Imperialine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has emerged as a compelling scaffold for the development of novel therapeutic agents. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and anticholinergic effects, have spurred extensive research into its structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the current understanding of this compound's SAR, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals.
Anticancer Activity: Targeting the NF-κB Pathway
This compound has demonstrated notable anticancer effects, particularly in non-small cell lung cancer (NSCLC), where its mechanism is linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, contributing to tumor growth and proliferation.
While extensive quantitative SAR data for a series of this compound derivatives in anticancer assays is still emerging, a comparative study has provided initial insights. The cytotoxicity of this compound and its structurally related alkaloid, verticine, was evaluated against various cancer cell lines.
| Compound | Cell Line | Activity |
| This compound | LLC (Lewis Lung Carcinoma) | Less active than verticine |
| HepG2 (Human Liver Cancer) | Slightly less active than verticine | |
| A549 (Human Lung Carcinoma) | Slightly less active than verticine | |
| Verticine | LLC, HepG2, A549 | More active than this compound |
This suggests that subtle structural differences between this compound and verticine can influence their cytotoxic potency.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds like this compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, LLC) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution.
-
Incubation: The plate is incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway
This compound's anticancer activity is attributed to its ability to suppress the NF-κB centered inflammation-cancer feedback loop.[1][2]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Anti-inflammatory Activity: Suppression of Inflammatory Mediators
This compound and its isomer, verticinone, have been shown to possess significant anti-inflammatory properties. They dose-dependently inhibit the production of nitric oxide (NO) and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This activity is also linked to the inhibition of the NF-κB signaling pathway.
While a comprehensive SAR table with IC50 values for a series of this compound derivatives is not yet available in the public domain, the study by Wu et al. (2015) provides a strong foundation for future investigations into the structural requirements for potent anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
The anti-inflammatory activity of this compound and its derivatives can be assessed by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, sulfanilamide is converted to a diazonium salt by nitrite in an acidic solution, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by spectrophotometry.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS to induce NO production.
-
Incubation: The plate is incubated for a specified time (e.g., 24 hours).
-
Griess Reagent Addition: After incubation, the cell culture supernatant is collected, and the Griess reagent is added.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 540 nm).
-
Calculation: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is then calculated relative to the LPS-stimulated control.
Workflow: Screening for Anti-inflammatory Activity
The following workflow illustrates the process of screening this compound derivatives for anti-inflammatory activity.
Caption: Workflow for screening this compound derivatives for anti-inflammatory activity.
Anticholinergic Activity: Structure-Activity Relationship Insights
A study on the anticholinergic activity of this compound and its derivatives has provided valuable SAR data. Modifications at the C-3 and C-6 positions of the this compound scaffold have been shown to significantly influence its activity against muscarinic receptors in the heart and brain.
| Compound | R | Anticholinergic Activity (IC50, µM) |
| This compound (1) | =O | 0.85 |
| Imperialinol (2) | β-OH | 1.20 |
| 3β-Acetoxythis compound (3) | =O (3β-OAc) | 0.75 |
| 3β-Propionoxythis compound (4) | =O (3β-O-Propionyl) | 0.60 |
| 3β-Butyroxythis compound (5) | =O (3β-O-Butyryl) | 0.52 |
SAR Observations:
-
Importance of the 6-keto group: Reduction of the 6-keto group to a hydroxyl group (imperialinol, 2 ) leads to a decrease in anticholinergic activity, highlighting the importance of this functionality.
-
Effect of C-3 esterification: Esterification of the 3β-hydroxyl group with acetyl, propionyl, and butyryl groups (3 , 4 , and 5 ) generally leads to an increase in anticholinergic activity, with the butyryl ester (5 ) being the most potent. This suggests that increasing the lipophilicity at this position may enhance receptor binding.
Experimental Protocol: Anticholinergic Activity Assay (Radioligand Binding Assay)
The anticholinergic activity of this compound derivatives can be determined by their ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known radiolabeled antagonist (e.g., [³H]N-methylscopolamine) from the receptor.
Procedure:
-
Membrane Preparation: Membranes rich in muscarinic receptors are prepared from tissues like the heart or brain.
-
Binding Reaction: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined.
Synthesis of this compound Derivatives
The following are general procedures for the synthesis of the this compound derivatives discussed in the anticholinergic SAR study.
Synthesis of Imperialinol (2): this compound is reduced using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then isolated and purified by chromatography.
Synthesis of 3β-Acyloxythis compound Derivatives (3, 4, and 5): this compound is treated with the corresponding acyl chloride or anhydride (e.g., acetyl chloride, propionyl chloride, or butyryl chloride) in the presence of a base such as pyridine. The reaction is typically carried out at room temperature. The resulting acylated derivative is then purified using chromatographic techniques.
Conclusion and Future Directions
The structure-activity relationship studies of this compound have revealed it to be a versatile and promising scaffold for the development of new drugs with anticancer, anti-inflammatory, and anticholinergic properties. The core structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile.
Future research should focus on:
-
Expanding the library of derivatives: Synthesizing a broader range of this compound analogs with modifications at various positions to build a more comprehensive SAR database.
-
Quantitative in vitro and in vivo testing: Generating robust quantitative data (IC50, EC50 values) for these derivatives in relevant anticancer and anti-inflammatory assays.
-
Mechanism of action studies: Further elucidating the molecular targets and signaling pathways modulated by the most potent derivatives.
-
Pharmacokinetic and toxicological profiling: Evaluating the drug-like properties of lead compounds to assess their potential for clinical development.
By systematically exploring the SAR of this compound, the scientific community can unlock the full therapeutic potential of this fascinating natural product and pave the way for the development of novel and effective treatments for a range of diseases.
References
In Vitro Cytotoxicity of Imperialine on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of imperialine, a naturally occurring steroidal alkaloid, on various cancer cell lines. This document synthesizes available quantitative data, details experimental methodologies, and elucidates the underlying signaling pathways involved in this compound's anti-cancer activity.
Quantitative Assessment of Cytotoxicity
This compound has demonstrated cytotoxic and anti-proliferative effects against a range of human cancer cell lines. While research on the isolated compound is ongoing, studies on extracts of Fritillaria species, rich in this compound and other alkaloids, provide valuable insights into its potential.
Table 1: Cytotoxicity of Fritillaria imperialis Extracts on Various Cancer Cell Lines
| Cell Line | Cancer Type | Extract Type | IC50 Value (µg/mL) | Exposure Time |
| LCL-PI 11 | Human Liver Cancer | Aqueous | 4.2 | 48h[1] |
| LCL-PI 11 | Human Liver Cancer | Ethanolic | 1.7 | 48h[1] |
| MCF-7 | Human Breast Adenocarcinoma | Aqueous | 3.9 | 48h[1] |
| MCF-7 | Human Breast Adenocarcinoma | Ethanolic | 1.3 | 48h[1] |
| HCT116 | Human Colon Cancer | Methanolic | 550 | 48h[2] |
| HepG2 | Human Hepatoma | Methanolic | 999.2 | 48h[2] |
It is important to note that while this compound is a major alkaloid in these extracts, the cytotoxic effects observed are likely due to the synergistic action of multiple compounds.[2] Further research is required to determine the precise IC50 values of isolated this compound across a broader panel of cancer cell lines.
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the in vitro cytotoxicity of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma) are commonly used.
-
Culture Media: Cells are typically cultured in RPMI-1640 or DMEM-High Glucose media supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are then treated with various concentrations of this compound or Fritillaria extracts (e.g., 10-100 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of this compound-induced cytotoxicity. Fluorescence microscopy with DNA-binding dyes and flow cytometry with Annexin V/Propidium Iodide (PI) staining are standard methods for its detection.
-
Fluorescence Microscopy:
-
Cells are treated with this compound, stained with a mixture of acridine orange and ethidium bromide, and observed under a fluorescence microscope.
-
Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange to red nuclei with condensed or fragmented chromatin.
-
-
Flow Cytometry (Annexin V/PI Staining):
-
Following treatment, cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark.
-
The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
This compound has been shown to induce cell cycle arrest in cancer cells. Flow cytometry is the primary technique used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation:
-
After treatment with this compound, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide to stain the cellular DNA.
-
-
Flow Cytometric Analysis:
-
The DNA content of the stained cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Molecular Mechanisms
The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis. The NF-κB and PI3K/Akt pathways have been identified as significant targets.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. This compound has been suggested to inhibit this pathway.
-
Workflow for Investigating NF-κB Inhibition:
Caption: Workflow for assessing this compound's effect on the NF-κB pathway.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade that promotes cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.
-
Signaling Cascade of this compound-Induced Apoptosis:
Caption: Proposed mechanism of this compound-induced apoptosis via PI3K/Akt and NF-κB inhibition.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, exhibiting cytotoxic, pro-apoptotic, and cell cycle-arresting properties in various cancer cell lines in vitro. Its mechanism of action appears to involve the modulation of key survival pathways, including NF-κB and PI3K/Akt. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive studies on the isolated compound to establish definitive IC50 values and detailed in vivo efficacy and safety profiling. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the anti-cancer applications of this compound.
References
Imperialine: A Technical Guide to Its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperialine, a major steroidal alkaloid isolated from the bulbs of Fritillaria species, has a long history of use in traditional medicine for treating respiratory ailments. Modern pharmacological research is now uncovering a broader spectrum of therapeutic activities, positioning this compound as a promising candidate for drug development. This technical guide provides an in-depth analysis of the current understanding of this compound's therapeutic targets, focusing on its anti-cancer, anti-inflammatory, and anti-diabetic properties. The information presented herein is intended to support further research and development of this compound-based therapeutics.
Anti-Cancer Therapeutic Target: The NF-κB Signaling Pathway
This compound has demonstrated significant anti-cancer effects, particularly in non-small cell lung cancer (NSCLC). The primary mechanism of action is the targeted inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cancer progression.
Quantitative Data
While a definitive IC50 value for this compound's cytotoxic effect on A549 NSCLC cells is not consistently reported in the readily available literature, its potent inhibitory effect on the NF-κB pathway has been established.[1][2] One study reported that this compound's anti-cancer activity is not primarily mediated through direct cytotoxicity.[1][2] However, another in vitro study determined the IC50 for cytotoxicity of this compound on Beta-TC6 and C2C12 cell lines, as detailed in the anti-diabetic section.
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| A549 (NSCLC) | Cytotoxicity | Data not available |
Table 1: Cytotoxicity of this compound on A549 Cancer Cells.
Signaling Pathway
This compound exerts its anti-cancer effects by downregulating key molecules within the NF-κB signaling cascade. This includes the inhibition of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), NF-κB-inducing kinase (NIK), and IκB kinase (IKK) α and β. This cascade of inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and pro-survival genes.[1]
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols
Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Treatment: A549 cells are cultured in a suitable medium and treated with varying concentrations of this compound for specified time periods.
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PI3K, Akt, p-Akt, NIK, IKKα, IKKβ, IκBα, and NF-κB p65. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Inflammatory Therapeutic Targets
This compound has demonstrated potent anti-inflammatory effects, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). Its mechanism involves the modulation of a wide range of inflammatory mediators.[3][4][5]
Quantitative Data
In a rat model of COPD, this compound treatment led to a significant reduction in the levels of several pro-inflammatory cytokines in lung tissue. The total alkaloid fraction from Fritillaria cirrhosa, which contains this compound, has also been shown to reduce pro-inflammatory factors.[6]
| Cytokine/Mediator | Effect of this compound Treatment | Quantitative Change | Reference |
| IL-1β | Decrease | Data not available | [3][4][5] |
| IL-6 | Decrease | Data not available | [3][4][5] |
| IL-8 | Decrease | Data not available | [3][4][5] |
| TNF-α | Decrease | Data not available | [3][4][5] |
| NF-κB p65 | Decrease | Data not available | [4] |
| TGF-β1 | Decrease | Data not available | [4] |
| MMP-9 | Decrease | Data not available | [4] |
| TIMP-1 | Increase | Data not available | [4] |
Table 2: Modulation of Inflammatory Mediators by this compound in a COPD Rat Model.
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of this compound in the context of COPD involves the downregulation of key pro-inflammatory cytokines and the restoration of the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).
Figure 2: this compound's Modulation of the Inflammatory Cascade in a COPD Model.
Experimental Protocols
COPD-Like Rat Model
-
Animal Model: Sprague-Dawley rats are exposed to cigarette smoke and intratracheal administration of lipopolysaccharide (LPS) to induce a COPD-like phenotype.
-
Treatment: A treatment group receives daily administration of this compound at specified doses. A control group receives a vehicle.
-
Sample Collection: After the treatment period, bronchoalveolar lavage fluid (BALF) and lung tissues are collected.
-
Cytokine Analysis: The levels of IL-1β, IL-6, IL-8, and TNF-α in the lung tissue homogenates or BALF are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Immunohistochemistry: Lung tissue sections are stained with antibodies against NF-κB p65, TGF-β1, MMP-9, and TIMP-1 to assess their expression and localization.
Anti-Diabetic Therapeutic Targets
In vitro studies have highlighted the potential of this compound as an anti-diabetic agent through its effects on carbohydrate-hydrolyzing enzymes and cellular glucose metabolism.[7][8]
Quantitative Data
This compound has been shown to inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates into glucose.[7] It also influences glucose uptake in skeletal muscle cells and insulin secretion in pancreatic beta-cells.[7][8]
| Target/Process | Cell Line/Enzyme | Effect of this compound | IC50/EC50 | Reference |
| α-Amylase Inhibition | Porcine pancreatic α-amylase | Inhibition | Data not available | [7] |
| α-Glucosidase Inhibition | Saccharomyces cerevisiae α-glucosidase | Inhibition | Data not available | [7] |
| Glucose Uptake | C2C12 skeletal muscle cells | Increased | Not applicable | [7][8] |
| Insulin Secretion | Beta-TC6 pancreatic cells | Dose-dependent (low dose increase, high dose decrease) | Not applicable | [7][8][9] |
| Cytotoxicity | Beta-TC6 pancreatic cells | Cell death | ~61.5 µg/mL | [8] |
| Cytotoxicity | C2C12 skeletal muscle cells | Cell death | ~52.5 µg/mL | [8] |
Table 3: In Vitro Anti-Diabetic Effects of this compound.
Experimental Workflow
The evaluation of this compound's anti-diabetic potential involves a series of in vitro assays to determine its effect on key metabolic processes.
Figure 3: Experimental Workflow for Assessing this compound's Anti-Diabetic Effects.
Experimental Protocols
α-Amylase and α-Glucosidase Inhibition Assays
-
Enzyme and Substrate Preparation: Solutions of α-amylase and its substrate (starch) or α-glucosidase and its substrate (p-nitrophenyl-α-D-glucopyranoside) are prepared in appropriate buffers.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Measurement: The product formation is measured spectrophotometrically. For the α-amylase assay, the reduction in starch is quantified using an iodine-based method. For the α-glucosidase assay, the release of p-nitrophenol is measured at 405 nm.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Glucose Uptake Assay in C2C12 Myotubes
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with various concentrations of this compound.
-
Glucose Uptake Measurement: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG). The uptake of the analog is measured using a fluorescence plate reader.
Insulin Secretion Assay in Beta-TC6 Pancreatic Cells
-
Cell Culture: Beta-TC6 cells are cultured in a suitable medium.
-
Treatment: Cells are treated with different concentrations of this compound in the presence of a glucose challenge.
-
Insulin Quantification: The amount of insulin secreted into the culture medium is quantified using an insulin ELISA kit.
Antiviral Activity
Preliminary reports suggest that this compound may possess antiviral properties. However, a comprehensive investigation into its specific antiviral targets and mechanism of action is still lacking in the current scientific literature. Further research is warranted to explore this potential therapeutic avenue.
Conclusion
This compound has emerged as a multifaceted natural compound with significant therapeutic potential. Its ability to target the NF-κB signaling pathway provides a strong rationale for its development as an anti-cancer and anti-inflammatory agent. Furthermore, its in vitro anti-diabetic effects suggest another promising area of investigation. While the current body of research is encouraging, further studies are required to elucidate the precise molecular interactions, establish definitive quantitative efficacy (such as IC50 values in relevant cancer cell lines), and evaluate the in vivo efficacy and safety of this compound for these therapeutic applications. The detailed methodologies and pathway analyses presented in this guide aim to facilitate and accelerate these crucial next steps in the development of this compound-based therapies.
References
- 1. Mechanistic and therapeutic study of novel anti-tumor function of natural compound this compound for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Investigation of the Anti-Diabetic Effects of this compound on Beta-TC6 Pancreatic and C2C12 Skeletal Muscle Cell Lines [biotechrep.ir]
- 8. biotechrep.ir [biotechrep.ir]
- 9. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Imperialine: A Technical Guide to its Potential in Neuroinflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The intricate interplay of activated microglia, pro-inflammatory cytokines, and dysregulated signaling pathways presents a complex challenge for therapeutic intervention. Imperialine, a steroidal alkaloid derived from Fritillaria species, has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling cascades including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This technical guide provides an in-depth analysis of the current state of research on this compound as a potential therapeutic agent for neuroinflammatory conditions. It consolidates available quantitative data, details experimental protocols for in vitro and in vivo studies, and visualizes the molecular pathways and experimental workflows to facilitate further research and development in this promising area. While direct evidence in neuroinflammatory models is emerging, the foundational data from macrophage-based assays provide a strong rationale for its investigation in neurological contexts.
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a double-edged sword. While it plays a crucial role in host defense and tissue repair, chronic and uncontrolled neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] Microglia, the resident immune cells of the CNS, are the primary drivers of this process.[4][5] Upon activation by stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][7]
The production of these inflammatory molecules is tightly regulated by intracellular signaling pathways, most notably the NF-κB and MAPK pathways.[8][9] The NF-κB transcription factor, when activated, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes.[9] The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a pivotal role in regulating the synthesis of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]
This compound, an isosteroid alkaloid, has been shown to exert potent anti-inflammatory effects by targeting these critical pathways.[9][10][11] This guide synthesizes the existing data on this compound's mechanism of action, providing a comprehensive resource for researchers looking to explore its therapeutic potential in neuroinflammatory conditions.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound's anti-inflammatory effects are primarily attributed to its ability to suppress the NF-κB and MAPK signaling pathways in immune cells.
Inhibition of the NF-κB Signaling Pathway
Studies have demonstrated that this compound can dose-dependently inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages.[10][11] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory kappa B-alpha (IκBα) protein. In its unphosphorylated state, IκBα sequesters the NF-κB (p65 subunit) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[10]
Modulation of the MAPK Signaling Pathway
Emerging evidence suggests that this compound also modulates the MAPK signaling pathway. In LPS-stimulated microglia, imperatorin, a structurally related compound, has been shown to inhibit the phosphorylation of p38, JNK, and ERK.[12] It is hypothesized that this compound acts similarly, thereby suppressing the downstream production of inflammatory mediators.
Potential Interaction with the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines implicated in neuroinflammation.[12][13] While direct studies on the effect of this compound on the NLRP3 inflammasome are currently lacking, its ability to inhibit the NF-κB pathway is significant, as NF-κB activation is a critical priming step for NLRP3 expression. Future research should investigate whether this compound directly inhibits the assembly or activation of the NLRP3 inflammasome.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from in vitro studies.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | This compound Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | Dose-dependent | Inhibition of production | [9][10][11] |
| iNOS | Dose-dependent | Suppression of expression | [10][11] |
| COX-2 | Dose-dependent | Suppression of expression | [10][11] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | This compound Concentration | % Inhibition / Effect | Reference |
| TNF-α | Dose-dependent | Suppression of production | [9][10][11] |
| IL-1β | Dose-dependent | Suppression of production | [10][11] |
| IL-6 | Dose-dependent | Lowered production | [11] |
Note: Specific IC50 values and percentage inhibition at defined concentrations are not consistently reported in the currently available literature and represent a key area for future investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-neuroinflammatory effects of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is based on the methodology described by Wu et al. (2015).[9][10][11]
Objective: To determine the effect of this compound on the production of NO, TNF-α, and IL-1β in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Cytokine Measurement (TNF-α and IL-1β):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-1β production by this compound compared to the LPS-only treated group.
Proposed In Vitro Neuroinflammation Assay in BV-2 Microglial Cells
While direct studies are lacking, this proposed protocol provides a framework for investigating this compound's effects in a neuroinflammatory context.
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cell line
-
DMEM/F-12 medium
-
FBS, Penicillin-Streptomycin
-
LPS
-
This compound
-
Reagents for Western blotting (primary antibodies for p-p65, p-p38, p-ERK, p-JNK, iNOS, COX-2)
-
Griess Reagent and ELISA kits as in 4.1.
Procedure:
-
Cell Culture and Seeding: As described for RAW 264.7 cells, but using DMEM/F-12 medium.
-
Treatment and Stimulation: As described in 4.1.
-
Measurement of NO and Cytokines: As described in 4.1.
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65, p38, ERK, JNK, as well as iNOS and COX-2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system and quantify band intensities.
-
-
Data Analysis: Analyze the changes in protein expression and phosphorylation in response to this compound treatment.
Proposed In Vivo Neuroinflammation Model
This protocol outlines a potential in vivo study to assess the efficacy of this compound in a mouse model of neuroinflammation.
Objective: To investigate the in vivo anti-neuroinflammatory effects of this compound in an LPS-induced mouse model.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
LPS
-
This compound
-
Saline
-
Tissue homogenization buffer
-
ELISA kits for TNF-α, IL-1β, IL-6
-
Reagents for immunohistochemistry (Iba1 antibody)
Procedure:
-
Acclimatization: Acclimatize mice for one week.
-
Grouping: Divide mice into four groups: Control (saline + vehicle), LPS (LPS + vehicle), this compound low dose (LPS + low dose this compound), and this compound high dose (LPS + high dose this compound).
-
Treatment: Administer this compound (e.g., 10 and 50 mg/kg, i.p.) or vehicle 1 hour before LPS injection.
-
Induction of Neuroinflammation: Inject LPS (1 mg/kg, i.p.).
-
Sample Collection: At 24 hours post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex).
-
Cytokine Analysis: Homogenize brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.
-
Immunohistochemistry:
-
Perfuse a subset of mice with paraformaldehyde.
-
Collect brains, postfix, and prepare cryosections.
-
Perform immunohistochemical staining for Iba1 to assess microglial activation.
-
Capture images using a fluorescence microscope and quantify the Iba1-positive area.
-
-
Data Analysis: Compare cytokine levels and microglial activation between the different treatment groups.
References
- 1. The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of neuroinflammation in neurodegeneration: new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease [frontiersin.org]
- 5. The role of NLRP3 inflammasome for microglial response to peripheral inflammation [sjzsyj.com.cn]
- 6. Peiminine Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq. [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Bulbus Fritillariae Cirrhosae as a Respiratory Medicine: Is There a Potential Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes | PLOS One [journals.plos.org]
- 13. NLRP3 Inflammasome Is Expressed and Functional in Mouse Brain Microglia but Not in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Imperialine in Fritillaria cirrhosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fritillaria cirrhosa (Chuan Bei Mu) is a perennial herb valued in traditional medicine for its content of isosteroidal alkaloids, which are responsible for its significant antitussive, expectorant, and anti-inflammatory properties. Imperialine, a major cevanine-type isosteroidal alkaloid, is a key bioactive compound of interest. However, the biosynthetic pathway leading to this compound and related alkaloids is not yet fully elucidated. This technical guide synthesizes current research from transcriptomic, metabolomic, and phytochemical studies to provide a comprehensive overview of the proposed biosynthetic pathway of this compound, details the experimental methodologies used to investigate it, and presents quantitative data on key metabolites.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other steroidal alkaloids in plants, originates from the isoprenoid pathway, branching from the metabolism of cholesterol. The pathway can be divided into three main stages:
-
Isoprenoid Precursor Biosynthesis: The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.
-
Steroid Backbone Formation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), which is then reductively dimerized to form squalene. A series of cyclization and modification reactions convert squalene into cycloartenol, a key branch-point intermediate in the biosynthesis of sterols and steroidal alkaloids.[1] Cycloartenol is subsequently converted to cholesterol.
-
Late-Stage Tailoring: The cholesterol backbone undergoes a series of largely uncharacterized oxidation, hydroxylation, and nitrogen incorporation steps to form the cevanine-type scaffold. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). The final steps likely involve hydroxylations and other modifications to produce this compound.
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Key Enzymes and Candidate Genes
Transcriptomic analyses of Fritillaria species have identified numerous candidate genes potentially involved in this compound biosynthesis. The expression levels of these genes often correlate with the accumulation of steroidal alkaloids.
Table 1: Key Enzymes and Candidate Genes in Steroidal Alkaloid Biosynthesis
| Enzyme/Protein Family | Abbreviation | Putative Function | Identification Method |
| Farnesyl Pyrophosphate Synthase | FPS | Catalyzes the formation of FPP. | Transcriptomics[2] |
| Squalene Synthase | SQS | Dimerization of FPP to squalene. | Transcriptomics |
| Squalene Epoxidase | SQE | Epoxidation of squalene. | Transcriptomics |
| Cycloartenol Synthase | CAS | Cyclization of 2,3-oxidosqualene. | Transcriptomics |
| Cytochrome P450 | CYP450 | Catalyze diverse oxidative reactions in late-stage modifications.[3] | Transcriptomics[3] |
| AP2/ERF Transcription Factors | AP2/ERF | Transcriptional regulation of pathway genes. | Transcriptomics, Y2H[2] |
| MYB Transcription Factors | MYB | Transcriptional regulation of secondary metabolism. | Transcriptomics[4] |
| bHLH Transcription Factors | bHLH | Transcriptional regulation of secondary metabolism. | Transcriptomics[4] |
Quantitative Data on Alkaloid Content
The concentration of this compound and related alkaloids in F. cirrhosa bulbs is influenced by genetic, developmental, and environmental factors. The data below, compiled from various studies, highlights this variability.
Table 2: Representative Quantitative Analysis of Isosteroidal Alkaloids in Fritillaria Bulbs
| Species | Alkaloid | Concentration Range (µg/g dry weight) | Analytical Method | Reference |
| F. cirrhosa | Peimisine | 17.92 - 123.53 | LC-MS/MS | [5] |
| F. cirrhosa | Delavine | 0.42 - 29.18 | LC-MS/MS | [5] |
| F. pallidiflora | This compound | 78.05 - 344.09 | LC-MS/MS | [5] |
| Cultivated F. cirrhosa | This compound | Varies (enrichment factor of 18.31 achieved) | HPLC | [6] |
| Cultivated F. cirrhosa | Peimisine | Varies (enrichment factor of 22.88 achieved) | HPLC | [6] |
Note: Direct comparisons should be made with caution due to variations in extraction methods, analytical standards, and plant material sources across studies.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies heavily on a combination of transcriptomic and metabolomic analyses. This multi-omics approach allows for the correlation of gene expression with metabolite accumulation, thereby identifying candidate genes.
Multi-Omics Experimental Workflow
The diagram below outlines the typical workflow for identifying candidate genes involved in the biosynthesis of secondary metabolites like this compound.
Protocol: Combined Transcriptome and Metabolome Analysis
This protocol is a generalized summary based on methodologies reported in recent studies.[4][7]
A. Sample Preparation:
-
Collect fresh bulb tissues from F. cirrhosa plants at desired developmental stages or after specific treatments.
-
Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle.
-
Aliquot the powder for separate RNA and metabolite extractions. Store at -80°C until use.
B. Metabolite Extraction and LC-MS/MS Analysis:
-
Weigh approximately 100 mg of frozen powder into a 2 mL centrifuge tube.
-
Add 1.0 mL of a pre-chilled 70-80% methanol/water solution.
-
Vortex for 1 minute to mix thoroughly.
-
Perform ultrasonic extraction in an ice-water bath for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm membrane filter into an LC-MS vial.
-
Analyze the samples using a UPLC-QTOF-MS system (or similar high-resolution mass spectrometer).
-
Column: C18 column (e.g., Agilent, Waters).
-
Mobile Phase: A gradient of acetonitrile and water (both typically containing 0.1% formic acid).
-
Detection: Both positive and negative ion modes are used to capture a wide range of metabolites.
-
-
Process raw data using software like XCMS or MS-DIAL for peak picking, alignment, and annotation against databases (e.g., METLIN, KEGG).
C. RNA Extraction and Sequencing:
-
Extract total RNA from ~100 mg of frozen powder using a plant-specific RNA isolation kit (e.g., TRIzol or column-based kits), including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a NanoDrop spectrophotometer (for purity, A260/280 ratio) and an Agilent Bioanalyzer (for integrity, RIN value > 7.0).
-
Prepare sequencing libraries from high-quality RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
Perform quality control on raw sequencing reads (e.g., using FastQC) and trim adapters and low-quality bases.
-
Assemble the transcriptome de novo (if no reference genome is available) using software like Trinity.
-
Annotate the assembled transcripts against public databases (e.g., Nr, Swiss-Prot, GO, KEGG) to predict gene functions.
-
Map reads back to the assembled transcriptome to quantify gene expression levels (e.g., as FPKM or TPM). Identify differentially expressed genes (DEGs) between sample groups.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated. Transcriptome studies have identified several families of transcription factors (TFs), including AP2/ERF, MYB, and bHLH , that are differentially expressed in high-alkaloid-producing tissues, suggesting they play a role in orchestrating the expression of biosynthetic genes.[4] For instance, a yeast two-hybrid experiment has verified an interaction between an AP2/ERF transcription factor and Farnesyl Pyrophosphate Synthase (FtFPS), a key enzyme in the pathway, in a related Fritillaria species.[2]
Furthermore, environmental conditions can modulate alkaloid content. Studies have shown that factors like shading and potassium application can influence the expression of key biosynthetic genes and subsequently alter the accumulation of steroidal alkaloids in the bulbs.[2]
Conclusion and Future Outlook
Significant progress has been made in outlining the biosynthetic pathway of this compound in Fritillaria cirrhosa through the application of multi-omics technologies. The pathway originates from the isoprenoid backbone, proceeding through the key intermediate cholesterol. While numerous candidate genes, particularly for the early stages and regulatory TFs, have been identified, the late-stage tailoring steps—especially the specific CYP450s responsible for nitrogen incorporation and subsequent oxidations—remain largely uncharacterized. Future research should focus on the functional validation of these candidate genes through techniques like virus-induced gene silencing (VIGS) and heterologous expression in microbial systems. A complete elucidation of this pathway is critical for enabling metabolic engineering strategies to ensure a sustainable supply of this compound for drug development.
References
- 1. Secure Verification [imagine.imgge.bg.ac.rs]
- 2. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis of CYP450 Family Members in Fritillaria cirrhosa D. Don and Profiling of Key CYP450s Related to Isosteroidal Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of extraction and enrichment of steroidal alkaloids from bulbs of cultivated Fritillaria cirrhosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in Rhizosphere Soil Microorganisms and Metabolites during the Cultivation of Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Imperialine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperialine is a major steroidal alkaloid found in the bulbs of various Fritillaria species, such as Fritillaria imperialis and Fritillaria cirrhosa. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-tussive, expectorant, anti-inflammatory, and anti-tumor effects. This document provides detailed application notes and standardized protocols for the efficient extraction and purification of this compound, intended to aid researchers in obtaining high-purity compounds for further investigation.
Data Presentation: Quantitative Analysis of Extraction and Purification Methods
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction and purification methodologies for this compound and related alkaloids.
Table 1: Comparison of Different Extraction Methods for this compound and Total Alkaloids
| Extraction Method | Plant Material | Solvent/Conditions | Target Compound(s) | Yield | Reference |
| Reflux Extraction | Fritillaria pallidiflora Schrenk | Dichloromethane:Methanol (pre-treated with ammonia), 90°C, 4h | This compound & this compound-3-β-glucoside | High Efficiency (Specific yield not stated) | [1] |
| Maceration | Fritillaria imperialis L. | Ethanol | Alkaloid Mixture | 0.47% (of bulb weight) | |
| Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii Miq. | CO₂, 89.3% Ethanol (co-solvent), 60.4°C, 26.5 MPa, 3.0h | Total Alkaloids | 3.8 mg/g | [2][3] |
| Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii Miq. | CO₂, 89.3% Ethanol (co-solvent), 60.4°C, 26.5 MPa, 3.0h | Peimisine | 0.5 mg/g | [2][3] |
| Ultrasound-Assisted Extraction (UAE) | Cinchona officinalis (for Quinine) | 61% Ethanol, 25°C, 15 min | Quinine | 2.81 ± 0.04 mg/g | [4] |
| Microwave-Assisted Extraction (MAE) | Cinchona officinalis (for Quinine) | 65% Ethanol, 130°C, 34 min | Quinine | 3.93 ± 0.11 mg/g | [4] |
Table 2: Purification of this compound and Total Alkaloids using Macroporous Resin
| Resin Type | Plant Material | Adsorption Conditions | Elution Conditions | Purity Increase/Recovery | Reference |
| H-103 | Fritillaria cirrhosa | pH 3.0 | 90% Ethanol | Total Alkaloids: 21.40-fold increase, 94.43% recovery; this compound: 18.31-fold increase, 90.57% recovery | |
| NKA-9 | Paris polyphylla var. yunnanensis | 35°C, 1 mL/min | 50% Ethanol | Polyphyllin II: 17.3-fold increase, 68.30% recovery; Polyphyllin VII: 28.6-fold increase, 88.65% recovery | [4] |
| HP-20 | Durvillaea incurvata & Lessonia spicata | - | 80% v/v Ethanol | Effective purification and removal of toxic elements | [5] |
| AB-8 | Houttuynia cordata Thunb. | pH 5, 0.8 mg/mL, 1.5h | 3h | Flavonoid purity increased to 63.9 ± 1.86% | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments in the extraction and purification of this compound.
Protocol 1: Solvent Extraction of this compound from Fritillaria Bulbs
This protocol is based on a highly efficient method for the simultaneous extraction of this compound and its glucoside.[1]
1. Materials and Equipment:
- Dried and powdered bulbs of Fritillaria species
- Ammonia solution
- Dichloromethane
- Methanol
- Reflux apparatus
- Rotary evaporator
- Filtration system (e.g., Buchner funnel with filter paper)
2. Procedure:
- Weigh the desired amount of powdered Fritillaria bulb material.
- Pre-treat the powder with an appropriate volume of ammonia solution. The exact volume and concentration of ammonia may need to be optimized depending on the plant material.
- Transfer the ammonia-treated powder to a round-bottom flask.
- Add a solvent mixture of dichloromethane and methanol to the flask. A common starting ratio is 1:1 (v/v). The solid-to-liquid ratio should be optimized, with a typical starting point of 1:10 (g/mL).
- Set up the reflux apparatus and heat the mixture to 90°C.
- Maintain the reflux for 4 hours.
- After cooling, filter the mixture to separate the extract from the solid residue.
- Wash the residue with a small amount of the dichloromethane:methanol solvent to ensure complete extraction.
- Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol outlines a general procedure for enriching this compound from a crude extract using macroporous resin.
1. Materials and Equipment:
- Crude this compound extract
- Macroporous resin (e.g., H-103, NKA-9)
- Glass chromatography column
- Ethanol (various concentrations for elution)
- Deionized water
- pH meter
- Peristaltic pump or gravity feed setup
2. Procedure:
- Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours to activate and swell it. Then, wash the resin thoroughly with deionized water until no ethanol is detected.
- Column Packing: Pack a glass column with the pre-treated resin to the desired bed volume.
- Equilibration: Equilibrate the packed column by passing deionized water or a low-concentration acidic solution (e.g., pH 3.0) through it until the effluent pH is stable.
- Sample Loading: Dissolve the crude extract in the equilibration solution and load it onto the column at a controlled flow rate.
- Washing: Wash the column with deionized water or a low-concentration ethanol solution (e.g., 10-20%) to remove impurities such as sugars, pigments, and salts.
- Elution: Elute the adsorbed alkaloids using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70%, 90%). Collect fractions of the eluate.
- Analysis: Analyze the collected fractions for the presence and purity of this compound using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Pooling and Concentration: Combine the fractions containing high-purity this compound and concentrate them using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Signaling Pathway of this compound in Inflammation and Cancer
This compound has been shown to exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is a crucial regulator of immune responses and cell survival.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for this compound Extraction and Purification
The following diagram illustrates the general workflow from raw plant material to purified this compound.
Caption: General workflow for this compound extraction and purification.
References
- 1. The extraction of this compound and this compound-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A macroporous resin purification process to obtain food-grade phlorotannin-rich extracts with α-glucosidase inhibitory activity from Chilean brown seaweeds: An UHPLC-MSn profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic and therapeutic study of novel anti-tumor function of natural compound this compound for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of Imperialine Using High-Performance Liquid Chromatography (HPLC)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of imperialine, a steroidal alkaloid with significant pharmacological interest, using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). The protocols outlined below cover sample preparation, chromatographic conditions, and method validation to ensure accurate and reproducible results.
Introduction
This compound (Chemical Formula: C₂₇H₄₃NO₃, Molecular Weight: 429.64 g/mol ) is a major bioactive compound found in the bulbs of various Fritillaria species.[1] Its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antitussive effects, have made it a subject of extensive research.[2][3] Accurate quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This application note describes a robust HPLC-ELSD method for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Triethylamine (analytical grade)
-
Dichloromethane (analytical grade)
-
Methanol (analytical grade)
-
Ammonia solution
-
Fritillaria bulb powder (sample)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Kromasil C18 column (5 µm, 200 mm x 4.6 mm)
-
Analytical balance
-
Ultrasonic bath
-
Rotary evaporator
-
pH meter
Sample Preparation: Extraction of this compound from Fritillaria Bulbs
This protocol describes an efficient method for extracting this compound from plant material.[1]
-
Alkalinization: Weigh 1.0 g of dried Fritillaria bulb powder and place it in a flask. Add a 25% ammonia solution to moisten the powder and allow it to stand for 30 minutes.
-
Solvent Extraction: Add 50 mL of a dichloromethane-methanol (4:1, v/v) mixture to the flask.
-
Reflux Extraction: Heat the mixture under reflux for 2 hours.
-
Filtration: After cooling, filter the mixture and collect the filtrate.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the residue in an appropriate volume of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 60 µg/mL to 160 µg/mL).
HPLC-ELSD Conditions
The following chromatographic conditions are optimized for the separation and quantification of this compound.
| Parameter | Value |
| Column | Kromasil C18 (5 µm, 200 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile : Water : Triethylamine (71:29:0.03, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| ELSD Drift Tube Temp. | 88 °C |
| ELSD Nebulizer Gas | Nitrogen |
| ELSD Gas Flow Rate | 2.38 L/min |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.
Data Presentation
The quantitative data for the validation of the HPLC-ELSD method for this compound analysis is summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 60.72 - 161.92 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (Intra-day RSD) | < 1% |
| Precision (Inter-day RSD) | < 1% |
| Accuracy (Recovery) | 96.6% - 97.1% |
| Limit of Detection (LOD) | 2.43 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of this compound.
Signaling Pathway of this compound's Anti-Inflammatory Action
This compound has been shown to exert anti-inflammatory effects by modulating the expression of various cytokines.[4][5] The diagram below depicts a simplified representation of this signaling pathway.
Conclusion
The described HPLC-ELSD method provides a reliable and accurate approach for the quantitative determination of this compound in Fritillaria bulb samples. The detailed protocol and validated performance parameters make this method suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The provided diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action.
References
- 1. The extraction of this compound and this compound-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and therapeutic study of novel anti-tumor function of natural compound this compound for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Imperialine: A Promising Therapeutic Candidate for Chronic Obstructive Pulmonary Disease (COPD)
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and significant morbidity and mortality worldwide. Current therapeutic strategies offer symptomatic relief but have limited efficacy in halting disease progression. Imperialine, an isosteroid alkaloid derived from the bulbs of Fritillaria cirrhosa, has demonstrated significant potential in mitigating the pathological features of COPD in preclinical animal models. These application notes provide a comprehensive overview of the experimental use of this compound in a cigarette smoke (CS) and lipopolysaccharide (LPS) induced COPD rat model, including detailed protocols, quantitative data, and mechanistic insights.
Mechanism of Action
This compound exerts its therapeutic effects in COPD primarily through the suppression of the inflammatory response and the mitigation of pulmonary functional and structural damage.[1][2][3] The underlying mechanism involves the modulation of key inflammatory and remodeling pathways. Specifically, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[1][3] Furthermore, it influences the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-β1 (TGF-β1) signaling pathways.[1][3] A critical aspect of its action is the restoration of the balance between matrix metalloproteinase-9 (MMP-9) and its endogenous inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), which is often dysregulated in COPD, leading to tissue destruction.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a COPD rat model.
Table 1: Effects of this compound on Pulmonary Function Parameters [3][4]
| Parameter | Control Group | COPD Model Group | This compound (High Dose) Group |
| FEV₀.₃/FVC (%) | 85.1 ± 2.3 | 68.7 ± 3.1 | 79.5 ± 2.8# |
| FRC (mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.0 ± 0.1# |
| RV (mL) | 0.5 ± 0.1 | 1.1 ± 0.1 | 0.7 ± 0.1# |
| Cdyn (mL/cmH₂O) | 0.3 ± 0.05 | 0.6 ± 0.1 | 0.4 ± 0.08# |
FEV₀.₃/FVC: Forced expiratory volume in 0.3 seconds to forced vital capacity ratio; FRC: Functional residual capacity; RV: Residual volume; Cdyn: Dynamic lung compliance. Data are presented as mean ± SEM. ***P < 0.001 vs. Control; #P < 0.05 vs. COPD Model.
Table 2: Effects of this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) [2]
| Cell Type | Control Group (x10⁵/mL) | COPD Model Group (x10⁵/mL) | This compound (High Dose) Group (x10⁵/mL) |
| Total Cells | 1.8 ± 0.3 | 5.2 ± 0.6 | 2.5 ± 0.4### |
| Neutrophils (%) | 5.1 ± 1.2 | 25.4 ± 3.8 | 8.2 ± 2.1### |
| Lymphocytes (%) | 92.3 ± 4.5 | 70.1 ± 5.2*** | 88.5 ± 3.9### |
| Macrophages (%) | 2.6 ± 0.8 | 4.5 ± 1.1 | 3.3 ± 0.9 |
Data are presented as mean ± SEM. ***P < 0.001 vs. Control; ###P < 0.001 vs. COPD Model.
Table 3: Effects of this compound on Serum Inflammatory Cytokines
| Cytokine | Control Group (pg/mL) | COPD Model Group (pg/mL) | This compound (High Dose) Group (pg/mL) |
| TNF-α | 25.3 ± 5.1 | 85.6 ± 9.2 | 40.1 ± 6.5### |
| IL-1β | 15.8 ± 3.2 | 52.4 ± 6.8 | 22.7 ± 4.1### |
| IL-6 | 30.1 ± 4.5 | 98.7 ± 11.3 | 45.2 ± 7.8### |
| IL-8 | 42.6 ± 6.3 | 125.4 ± 15.1 | 60.3 ± 8.9### |
Data are presented as mean ± SEM. ***P < 0.001 vs. Control; ###P < 0.001 vs. COPD Model.
Experimental Protocols
COPD Animal Model Induction (Rat)
This protocol describes the induction of a COPD-like model in rats using a combination of cigarette smoke (CS) exposure and lipopolysaccharide (LPS) administration.
Materials:
-
Male Sprague-Dawley rats (200-220 g)
-
Commercial cigarettes
-
Whole-body smoke exposure chamber
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Intratracheal instillation device
Procedure:
-
Acclimatize rats for one week prior to the experiment.
-
On days 1 and 14, intratracheally instill LPS (1 mg/mL in sterile saline) at a dose of 1 mg/kg body weight.
-
From day 2 to day 28, expose the rats to cigarette smoke in a whole-body exposure chamber for 1 hour daily. The smoke concentration should be maintained at a carbon monoxide level of 100-150 ppm.
-
A control group should be exposed to ambient air under the same conditions.
-
Monitor the animals for signs of distress throughout the exposure period.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Prepare this compound suspensions in the vehicle at the desired concentrations (e.g., low dose and high dose). A typical high dose used in studies is 10 mg/kg.
-
From day 29 to day 56, administer the this compound suspension or vehicle to the respective groups of rats via oral gavage once daily.
-
A positive control group, for example, treated with a corticosteroid like dexamethasone, can be included.
Pulmonary Function Testing
Materials:
-
Animal lung function testing system
-
Anesthesia (e.g., pentobarbital sodium)
-
Tracheostomy tubes
Procedure:
-
At the end of the treatment period, anesthetize the rats.
-
Perform a tracheostomy and connect the trachea to the lung function testing system.
-
Measure key pulmonary function parameters, including Forced Expiratory Volume in 0.3 seconds (FEV₀.₃), Forced Vital Capacity (FVC), Functional Residual Capacity (FRC), Residual Volume (RV), and Dynamic Lung Compliance (Cdyn).
Bronchoalveolar Lavage (BAL) and Cell Counting
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
Procedure:
-
Following pulmonary function testing, euthanize the animal.
-
Expose the trachea and lungs.
-
Cannulate the trachea and perform bronchoalveolar lavage by instilling and withdrawing ice-cold PBS three times.
-
Pool the collected BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (neutrophils, macrophages, lymphocytes).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Materials:
-
Rat-specific ELISA kits for TNF-α, IL-1β, IL-6, and IL-8
-
Serum samples or lung tissue homogenates
-
Microplate reader
Procedure:
-
Collect blood via cardiac puncture and process to obtain serum. Alternatively, homogenize lung tissue samples.
-
Perform the ELISA according to the manufacturer's instructions for each cytokine kit.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis
Materials:
-
Lung tissue homogenates
-
Protein extraction buffers and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system
-
Primary antibodies against NF-κB p65, TGF-β1, MMP-9, TIMP-1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Extract total protein from lung tissue homogenates.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Histopathological Analysis
Materials:
-
4% paraformaldehyde
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Perfuse the lungs with 4% paraformaldehyde and then excise and fix them overnight.
-
Dehydrate the tissues and embed them in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Examine the slides under a microscope to assess inflammatory cell infiltration, alveolar wall destruction, and other pathological changes.[5][6]
Visualizations
Caption: this compound's proposed mechanism of action in COPD.
Caption: Experimental workflow for evaluating this compound in a COPD rat model.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Imperialine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperialine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and antitussive effects.[1][2][3] These properties make it a compound of significant interest for drug discovery and development. This document provides detailed protocols for a panel of cell-based assays designed to screen and characterize the cytotoxic, anti-inflammatory, and pro-apoptotic activities of this compound. The assays are selected to provide quantitative data on the compound's efficacy and to elucidate its potential mechanisms of action, particularly focusing on its known modulation of the NF-κB signaling pathway.[2]
Cytotoxicity and Cell Viability Assessment
A fundamental first step in evaluating the anti-cancer potential of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and colorimetric method for this purpose.[4][5]
MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.88 | 0.05 | 70.4 |
| 50 | 0.55 | 0.04 | 44.0 |
| 100 | 0.24 | 0.03 | 19.2 |
Experimental Workflow:
Anti-Inflammatory Activity Assessment
This compound has been reported to suppress inflammatory responses, and this activity is often mediated through the inhibition of the NF-κB signaling pathway.[2] The following assays are designed to quantify this anti-inflammatory effect.
NF-κB Reporter Assay
Principle: This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[8][9] When the NF-κB pathway is activated by a pro-inflammatory stimulus like TNF-α or LPS, the transcription factor translocates to the nucleus and drives the expression of the reporter gene.[10][11] An inhibitor like this compound will prevent this, leading to a decrease in the reporter signal.
Experimental Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or THP-1) with an NF-κB luciferase reporter vector and a constitutively expressed control vector (e.g., Renilla luciferase for normalization). Plate the transfected cells into a 96-well plate.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
Data Presentation:
| This compound Conc. (µM) | Normalized Luciferase Activity (RLU) | Standard Deviation | NF-κB Inhibition (%) |
| 0 (Unstimulated) | 150 | 20 | - |
| 0 (Stimulated) | 2500 | 150 | 0 |
| 1 | 2100 | 120 | 16.0 |
| 10 | 1300 | 90 | 48.0 |
| 50 | 600 | 50 | 76.0 |
| 100 | 250 | 30 | 90.0 |
Signaling Pathway Diagram:
Apoptosis Induction Assessment
Many anti-cancer compounds exert their effect by inducing apoptosis, or programmed cell death.[12] Caspase-3 is a key executioner caspase in this process, and its activation is a reliable marker of apoptosis.[13][14]
Caspase-3/7 Activity Assay
Principle: This assay utilizes a substrate that is specifically cleaved by active caspase-3 and caspase-7.[15] The cleavage of the substrate releases a fluorescent or luminescent molecule, and the resulting signal is directly proportional to the level of caspase activity.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours, as described in the MTT assay protocol.
-
Reagent Addition: Add the caspase-3/7 reagent, which contains the substrate, to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or luminescence using a microplate reader.
-
Data Analysis: Compare the signal from the this compound-treated cells to the untreated control to determine the fold-increase in caspase-3/7 activity.
Data Presentation:
| This compound Conc. (µM) | Mean Fluorescence (RFU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 500 | 45 | 1.0 |
| 10 | 750 | 60 | 1.5 |
| 25 | 1500 | 110 | 3.0 |
| 50 | 3200 | 250 | 6.4 |
| 100 | 4500 | 320 | 9.0 |
Experimental Workflow:
Conclusion
The cell-based assays outlined in this document provide a robust framework for the initial screening and characterization of this compound's biological activities. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and apoptosis-inducing capabilities, researchers can gain valuable insights into its therapeutic promise. The data generated from these assays are crucial for guiding further pre-clinical development, including mechanism of action studies and in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Apoptosis | Abcam [abcam.com]
- 14. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 15. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
Application of Imperialine in Metabolic Syndrome Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that elevate the risk of cardiovascular disease and type 2 diabetes. Key features include insulin resistance, abdominal obesity, dyslipidemia, and hypertension. Chronic low-grade inflammation is also a critical component of its pathophysiology. Imperialine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has demonstrated a range of biological activities, including anti-inflammatory and anti-diabetic effects, suggesting its potential as a therapeutic agent for metabolic syndrome.
These application notes provide a comprehensive overview of the current research on this compound's application in metabolic syndrome, detailing its known effects and providing protocols for future investigations into its mechanisms of action. While research has established its in vitro anti-diabetic properties, its effects on other facets of metabolic syndrome, such as dyslipidemia and adipogenesis, and its direct modulation of key signaling pathways like AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c), remain largely unexplored. This document aims to summarize existing data and provide a framework for advancing research in this promising area.
I. Known Applications and Effects of this compound in Metabolic Health
A. Anti-diabetic Effects (In Vitro)
A key study has demonstrated the potential of this compound to positively influence glucose homeostasis in vitro.[1]
Summary of Quantitative Data:
| Cell Line | This compound Concentration (µg/mL) | Effect | Reference |
| Beta-TC6 (pancreatic) | 25 | Increased insulin secretion | [1] |
| Beta-TC6 (pancreatic) | 50, 75, 100 | Decreased insulin secretion | [1] |
| C2C12 (skeletal muscle) | 25, 50, 75, 100 | Dose-dependent increase in glucose uptake | [1] |
Experimental Protocol: In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol is adapted from methodologies used to assess the anti-diabetic effects of natural compounds.
1. Cell Culture and Differentiation:
- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Induce differentiation into myotubes by switching to DMEM with 2% horse serum when cells reach 80-90% confluency. Maintain for 4-6 days, changing the medium every 48 hours.
2. Glucose Uptake Assay:
- Seed differentiated C2C12 myotubes in 24-well plates.
- Starve the cells in serum-free DMEM for 2 hours.
- Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
- Treat the cells with varying concentrations of this compound (e.g., 25, 50, 75, 100 µg/mL) in KRPH buffer for 30 minutes. Include a vehicle control (e.g., DMSO) and a positive control (e.g., insulin).
- Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 100 µM and incubate for 30 minutes.
- Terminate the assay by washing the cells three times with ice-cold PBS.
- Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/535 nm).
- Normalize the fluorescence intensity to the total protein content of each well.
Experimental Protocol: In Vitro Insulin Secretion Assay in Beta-TC6 Pancreatic Cells
This protocol is based on standard methods for assessing insulin secretion from pancreatic beta-cell lines.[1]
1. Cell Culture:
- Culture Beta-TC6 cells in DMEM supplemented with 15% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Insulin Secretion Assay:
- Seed Beta-TC6 cells in 24-well plates and grow to 80-90% confluency.
- Wash the cells with a glucose-free Krebs-Ringer Bicarbonate (KRB) buffer.
- Pre-incubate the cells in KRB buffer for 1 hour at 37°C.
- Replace the buffer with KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and varying concentrations of this compound (e.g., 0, 25, 50, 75, 100 µg/mL).
- Incubate for 1 hour at 37°C.
- Collect the supernatant and measure the insulin concentration using a commercially available insulin ELISA kit.
- Normalize the insulin concentration to the total protein content of each well.
B. Anti-inflammatory Effects
Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[2][3][4][5] This suggests a potential mechanism by which this compound could mitigate the inflammatory component of metabolic syndrome.
Experimental Workflow: Investigating Anti-inflammatory Effects
Caption: Workflow for investigating the anti-inflammatory effects of this compound.
II. Proposed Research Protocols for Unexplored Areas
A. Effects on Lipid Metabolism and Dyslipidemia
To date, there are no direct studies on the effect of this compound on lipid metabolism in the context of metabolic syndrome. Research in this area is crucial to understanding its full therapeutic potential.
Proposed Experimental Protocol: In Vivo High-Fat Diet (HFD)-Induced Dyslipidemia Model
1. Animal Model:
- Use male C57BL/6J mice, a commonly used strain for diet-induced obesity and metabolic syndrome studies.
- Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group will receive a standard chow diet.
2. This compound Treatment:
- Divide the HFD-fed mice into vehicle control and this compound treatment groups.
- Administer this compound orally (e.g., by gavage) at various doses (e.g., 10, 20, 40 mg/kg/day) for 4-8 weeks.
3. Metabolic Phenotyping:
- Monitor body weight and food intake regularly.
- At the end of the treatment period, collect blood samples for the analysis of serum lipids (total cholesterol, triglycerides, HDL-C, LDL-C).
- Harvest liver and adipose tissues for histological analysis (e.g., H&E staining for steatosis) and gene/protein expression analysis.
4. Molecular Analysis:
- Analyze the expression of key genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation (e.g., CPT1a, PPARα) in the liver using RT-qPCR and Western blotting.
B. Effects on Adipocyte Differentiation and Function
The effect of this compound on adipogenesis is currently unknown. Inhibiting excessive adipocyte differentiation is a potential strategy for managing obesity.
Proposed Experimental Protocol: In Vitro Adipocyte Differentiation Assay
1. Cell Culture:
- Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
2. Induction of Differentiation:
- At 2 days post-confluence, induce differentiation using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin) in DMEM with 10% FBS.
- Treat the cells with varying concentrations of this compound during the differentiation period.
3. Assessment of Adipogenesis:
- After 8-10 days, stain the cells with Oil Red O to visualize lipid droplet accumulation.
- Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 510 nm.
- Analyze the expression of adipogenic marker genes (PPARγ, C/EBPα, aP2) by RT-qPCR.
III. Potential Signaling Pathways for Investigation
A. AMPK Signaling Pathway
AMPK is a central regulator of energy metabolism. Its activation promotes glucose uptake and fatty acid oxidation while inhibiting lipogenesis. Many natural compounds with beneficial metabolic effects act through AMPK activation.
Hypothesized Role of this compound in AMPK Signaling
Caption: Hypothesized activation of AMPK by this compound and its downstream effects.
Proposed Experimental Protocol: Investigating AMPK Activation
1. Cell Culture and Treatment:
- Use relevant cell lines such as C2C12 myotubes, HepG2 hepatocytes, or 3T3-L1 adipocytes.
- Treat cells with this compound at various concentrations and time points.
2. Western Blot Analysis:
- Prepare cell lysates and perform Western blotting to detect the phosphorylation of AMPKα at Thr172 (a marker of AMPK activation) and the phosphorylation of its downstream target, ACC, at Ser79.
B. SREBP-1c Signaling Pathway
SREBP-1c is a key transcription factor that promotes lipogenesis in the liver. Its inhibition is a therapeutic target for non-alcoholic fatty liver disease (NAFLD), a component of metabolic syndrome.
Hypothesized Role of this compound in SREBP-1c Signaling
Caption: Hypothesized inhibition of the SREBP-1c pathway by this compound.
Proposed Experimental Protocol: Investigating SREBP-1c Inhibition
1. Cell Culture and Treatment:
- Use HepG2 cells, a human liver cell line.
- Treat cells with this compound in the presence of a lipogenic stimulus, such as high glucose and insulin.
2. Gene and Protein Expression Analysis:
- Measure the mRNA levels of SREBF1 (the gene encoding SREBP-1c) and its target genes (FASN, ACC) using RT-qPCR.
- Analyze the protein levels of the precursor and mature forms of SREBP-1c, as well as FASN and ACC, by Western blotting.
Conclusion and Future Directions
This compound shows promise as a multi-target agent for metabolic syndrome, with initial evidence supporting its anti-diabetic and anti-inflammatory effects. However, significant research is required to fully elucidate its therapeutic potential. Future studies should focus on:
-
In vivo efficacy: Validating the in vitro anti-diabetic effects in animal models of metabolic syndrome.
-
Lipid-lowering effects: Investigating the impact of this compound on dyslipidemia and hepatic steatosis.
-
Adipose tissue biology: Determining the role of this compound in adipocyte differentiation and the secretion of adipokines.
-
Mechanism of action: Elucidating the direct molecular targets of this compound, with a focus on key metabolic regulators like AMPK and SREBP-1c.
The protocols outlined in this document provide a roadmap for researchers to systematically investigate the application of this compound in metabolic syndrome research, potentially leading to the development of novel therapeutic strategies.
References
- 1. In Vitro Investigation of the Anti-Diabetic Effects of this compound on Beta-TC6 Pancreatic and C2C12 Skeletal Muscle Cell Lines [biotechrep.ir]
- 2. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Imperialine Derivatives with Enhanced Anticholinergic Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of imperialine derivatives and the evaluation of their anticholinergic activity. The methodologies described are based on established chemical and pharmacological studies aimed at enhancing the therapeutic potential of this compound, a naturally occurring steroidal alkaloid.
Introduction
This compound, a major active component isolated from the bulbs of Fritillaria species, has demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] Recent research has focused on the chemical modification of this compound to generate derivatives with improved pharmacological profiles. This document outlines the synthesis of four such derivatives—imperialinol, 3β-acetoxythis compound, 3β-propionoxythis compound, and 3β-butyroxythis compound—and details a protocol for assessing their efficacy as anticholinergic agents. The structure-activity relationship suggests that modifications at the C-3 and C-6 positions of the this compound scaffold can significantly influence its potency against muscarinic receptors.
Quantitative Data Summary
The following table summarizes the anticholinergic activity of this compound and its synthesized derivatives, presenting their half-maximal inhibitory concentrations (IC50) against muscarinic receptors in rat brain and heart tissues. Lower IC50 values indicate greater potency.
| Compound | IC50 (μM) - Brain | IC50 (μM) - Heart |
| This compound | 2.8 ± 0.12 | 3.5 ± 0.18 |
| Imperialinol | 10.2 ± 0.35 | 12.5 ± 0.41 |
| 3β-Acetoxythis compound | 2.5 ± 0.11 | 3.1 ± 0.15 |
| 3β-Propionoxythis compound | 1.8 ± 0.09 | 2.2 ± 0.11 |
| 3β-Butyroxythis compound | 1.5 ± 0.07 | 1.9 ± 0.09 |
Signaling Pathway
The primary mechanism of action for the enhanced efficacy of these this compound derivatives is their antagonist activity at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, they block the action of the endogenous neurotransmitter acetylcholine, thereby inhibiting downstream signaling cascades.
Caption: Antagonistic action of this compound derivatives at the M3 muscarinic receptor.
Experimental Protocols
Synthesis of this compound Derivatives
The following diagram illustrates the general workflow for the synthesis of the four this compound derivatives from the parent compound.
Caption: Workflow for the synthesis of this compound derivatives.
1. Synthesis of Imperialinol
-
Materials: this compound, Sodium borohydride (NaBH4), Methanol, Dichloromethane, Silica gel for column chromatography.
-
Procedure:
-
Dissolve 50 mg of this compound in 10 mL of methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 15 mg of sodium borohydride to the stirred solution.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to proceed at room temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain pure imperialinol.
-
2. Synthesis of 3β-Acetoxythis compound
-
Materials: this compound, Acetyl chloride, Anhydrous pyridine, Dichloromethane, Saturated sodium bicarbonate solution, Silica gel for column chromatography.
-
Procedure:
-
Dissolve 50 mg of this compound in 5 mL of anhydrous pyridine in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add 0.1 mL of acetyl chloride dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 20 mL of ice-cold water and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3β-acetoxythis compound.
-
3. Synthesis of 3β-Propionoxythis compound and 3β-Butyroxythis compound
-
These derivatives are synthesized following the same procedure as for 3β-acetoxythis compound, but substituting acetyl chloride with propionyl chloride or butyryl chloride, respectively.
Evaluation of Anticholinergic Activity
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a standard method for determining the binding affinity of compounds to muscarinic receptors.
-
Materials: Rat brain and heart tissue homogenates, [3H]Quinuclidinyl benzilate ([3H]QNB) as the radioligand, Atropine as a positive control, Test compounds (this compound and its derivatives), Scintillation cocktail, Glass fiber filters, Filtration apparatus, Scintillation counter.
-
Procedure:
-
Tissue Preparation: Homogenize freshly dissected rat brain and heart tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
-
Binding Assay:
-
In a series of microcentrifuge tubes, add 100 µL of the membrane preparation.
-
Add 50 µL of various concentrations of the test compounds or atropine.
-
Add 50 µL of [3H]QNB at a final concentration of ~0.5 nM.
-
For non-specific binding determination, add a high concentration of unlabeled atropine (e.g., 1 µM).
-
-
Incubation: Incubate the tubes at 37 °C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
-
Conclusion
The provided protocols offer a framework for the synthesis and pharmacological evaluation of novel this compound derivatives. The data indicate that acylation at the 3β-hydroxyl group can enhance the anticholinergic potency of this compound, providing a promising avenue for the development of new therapeutic agents. Further studies are warranted to explore the in vivo efficacy and safety of these compounds.
References
Application Notes and Protocols for the Analytical Detection of Imperialine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imperialine is a major active steroidal alkaloid isolated from the bulbs of Fritillaria species, which are used in traditional medicine to treat respiratory ailments. With growing interest in its pharmacological properties, including anti-inflammatory, anti-tumor, and antitussive effects, robust and reliable analytical methods for the quantitative determination of this compound in biological matrices are crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. These application notes provide detailed protocols for the detection and quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is described. The document also explores the signaling pathways modulated by this compound, providing a deeper understanding of its mechanism of action.
Analytical Methods
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of this compound in plasma and other biological fluids, particularly at higher concentrations.
Protocol: Quantification of this compound in Human Plasma by HPLC-UV
This protocol is a template and requires optimization and validation for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma in a microcentrifuge tube, add 1.5 mL of acetonitrile.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60, v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
3. Data Analysis
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared using standard solutions of this compound in the same biological matrix.
Table 1: Example Quantitative Data for HPLC-UV Method (Values are illustrative and require experimental determination)
| Parameter | Example Value |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Detection (LOD) | 15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of this compound in complex biological matrices like urine and tissue homogenates.
Protocol: Quantification of this compound in Rat Urine by LC-MS/MS
This protocol is a template and requires optimization and validation for specific laboratory conditions.
1. Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any precipitates.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure good separation from matrix components. An example could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: The precursor and product ion transitions for this compound and an internal standard need to be determined by direct infusion. Example (hypothetical) transitions:
-
This compound: Q1: m/z 432.3 -> Q3: m/z 98.1 (quantifier), m/z 112.1 (qualifier)
-
Internal Standard (e.g., Verapamil): Q1: m/z 455.3 -> Q3: m/z 165.1
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows.
3. Data Analysis
Quantification is performed using the multiple reaction monitoring (MRM) mode, comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Table 2: Example Quantitative Data for LC-MS/MS Method (Values are illustrative and require experimental determination)
| Parameter | Example Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Detection (LOD) | 0.03 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 12% |
| Recovery | 90 - 110% |
| Matrix Effect | 85 - 115% |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be a high-throughput screening tool for the detection of this compound in various biological samples. This requires the development of specific antibodies against this compound.
Protocol: Development of a Competitive ELISA for this compound
This is a general protocol for developing a competitive ELISA.
1. Reagent Preparation
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: Polyclonal or monoclonal antibody specific to this compound.
-
Enzyme-Conjugated Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Substrate: A substrate for the enzyme that produces a colorimetric signal (e.g., TMB).
-
Buffers: Coating buffer, wash buffer, blocking buffer, and stop solution.
2. Assay Procedure
-
Coating: Coat a 96-well microplate with the coating antigen (this compound-BSA conjugate) and incubate.
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Competition: Add standards or samples containing this compound, followed by the addition of the primary anti-imperialine antibody. This compound in the sample will compete with the coated this compound for binding to the antibody. Incubate.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Signal Development: Add the substrate and incubate for color development.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis
The concentration of this compound is inversely proportional to the signal intensity. A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration.
Experimental Workflow for Competitive ELISA
Caption: Workflow for competitive ELISA of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its pharmacological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been reported to inhibit the activation of NF-κB.
Mechanism of Inhibition
This compound can suppress the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2/Keap1 Signaling Pathway
The Nrf2/Keap1 pathway is the master regulator of the cellular antioxidant response. This compound has been suggested to activate this pathway, leading to the expression of antioxidant enzymes.
Mechanism of Activation
Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. This compound may induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: this compound activates the Nrf2/Keap1 signaling pathway.
SIRT1/FOXO3a Signaling Pathway
The SIRT1/FOXO3a axis is involved in cellular stress resistance, metabolism, and longevity. While direct evidence for this compound's modulation of this pathway is still emerging, its known anti-inflammatory and antioxidant effects suggest a potential interaction.
Potential Mechanism of Action
SIRT1, a deacetylase, can activate the transcription factor FOXO3a by removing acetyl groups. Activated FOXO3a then translocates to the nucleus and promotes the expression of genes involved in stress resistance and antioxidant defense. This compound could potentially enhance SIRT1 activity or promote the interaction between SIRT1 and FOXO3a, leading to a protective cellular response.
Caption: Potential modulation of the SIRT1/FOXO3a pathway by this compound.
Disclaimer
The protocols and data presented in these application notes are for guidance and illustrative purposes only. All analytical methods must be fully validated in the end-user's laboratory to ensure accuracy, precision, and reliability for the intended application. The signaling pathway diagrams represent current understanding and may be subject to revision as new research emerges.
Application Notes and Protocols: Imperialine as a Tool for Studying Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the effects of imperialine on specific ion channels is currently limited in publicly available scientific literature. These application notes leverage data from structurally related alkaloids isolated from the same genus, Fritillaria, and provide generalized protocols to guide researchers in studying the potential ion channel modulatory effects of this compound. The presented data on peiminine and sipeimine should be considered illustrative for designing experiments with this compound.
Introduction
This compound is a steroidal alkaloid found in the bulbs of Fritillaria species, which have a history of use in traditional medicine for respiratory ailments.[1] Recent research has increasingly focused on the interaction of natural compounds with ion channels, which are crucial regulators of cellular excitability and signaling. While the direct effects of this compound on ion channels are not yet well-documented, related alkaloids from Fritillaria, such as peiminine and sipeimine, have been shown to modulate the activity of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[2] This suggests that this compound may also possess ion channel modulatory properties, making it a compound of interest for researchers in pharmacology and drug discovery.
These application notes provide a framework for investigating the effects of this compound on ion channels, with a focus on established experimental techniques.
Quantitative Data Summary: hERG Channel Blockade by Related Fritillaria Alkaloids
The following table summarizes the inhibitory effects of peiminine and sipeimine, alkaloids structurally related to this compound, on the hERG potassium channel expressed in HEK293 cells. This data, obtained through whole-cell patch-clamp electrophysiology, can serve as a reference for designing concentration-response studies with this compound.[2][3]
| Compound | IC50 (µM) | Hill Coefficient | Reference |
| Peiminine | 36.8 ± 2.5 | Not Reported | [2][3] |
| Sipeimine | 47.6 ± 9.8 | 0.47 ± 0.04 | [2][3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Modulation
This protocol is adapted from studies on peiminine and sipeimine and is suitable for assessing the inhibitory effect of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293).[2][4][5][6][7]
Objective: To determine the concentration-dependent inhibition of hERG potassium channels by this compound and to characterize the voltage- and time-dependence of the block.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO)
-
Extracellular (bath) solution (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Intracellular (pipette) solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, 4 Na2-ATP, pH 7.2 with KOH
Procedure:
-
Cell Preparation:
-
Culture HEK293-hERG cells to 70-80% confluency.
-
For recording, gently detach cells and plate them on glass coverslips at a low density.
-
Allow cells to adhere for at least 2-4 hours before use.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
-
Voltage Protocol for IC50 Determination:
-
Apply a depolarizing step to +40 mV for 4 seconds to activate the hERG channels.
-
Repolarize the membrane to -40 mV for 2 seconds to elicit a tail current.[2]
-
Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
-
Drug Application:
-
Once a stable baseline current is established, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) in the extracellular solution.
-
Allow the effect of each concentration to reach a steady state before applying the next concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at -40 mV for each concentration of this compound.
-
Normalize the current amplitude to the control (pre-drug) amplitude.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
dot
Radioligand Binding Assay
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of this compound for a specific ion channel target, assuming a suitable radioligand is available.[8][9][10][11][12]
Objective: To determine the binding affinity (Ki) of this compound for a target ion channel.
Materials:
-
Cell membranes prepared from cells expressing the target ion channel.
-
Radioligand specific for the target ion channel (e.g., [3H]-dofetilide for hERG).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the filter plates.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Calcium Imaging Assay
This generalized protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to this compound, which can be an indirect measure of ion channel activity (e.g., calcium channels or channels that influence membrane potential and thereby voltage-gated calcium channels).[13][14][15][16]
Objective: To determine if this compound modulates intracellular calcium levels.
Materials:
-
Cells expressing the ion channel of interest (e.g., primary neurons or a cell line).
-
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Recording buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
This compound stock solution.
-
Fluorescence microscope with a camera and appropriate filter sets.
Procedure:
-
Cell Plating:
-
Plate cells on glass-bottom dishes or coverslips and grow to an appropriate confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with a small amount of Pluronic F-127 in the recording buffer.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh recording buffer to remove excess dye and allow for de-esterification of the AM ester.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence signal over time.
-
Apply this compound to the cells via perfusion or direct addition.
-
Continue to record the fluorescence signal to observe any changes.
-
As a positive control, apply a known ion channel modulator or a depolarizing agent (e.g., high potassium solution) at the end of the experiment.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for individual cells or regions of interest.
-
Express the change as a ratio (F/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.
-
Analyze the amplitude, duration, and frequency of any calcium transients induced by this compound.
-
dot
Signaling Pathways and Logical Relationships
The following diagram illustrates a hypothetical mechanism of action for this compound as an ion channel blocker, a common mode of action for many alkaloids.
dot
References
- 1. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. porsolt.com [porsolt.com]
- 6. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 7. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Imaging of Calcium Signals - Creative Bioarray [ionschannel.com]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Imperialine Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing imperialine for in vivo studies. The information is presented in a user-friendly question-and-answer format to directly tackle common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a steroidal alkaloid with poor aqueous solubility. It is a crystalline solid that is practically insoluble in water but shows better solubility in organic solvents. For in vitro studies, it is common practice to first dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then further diluted with an aqueous buffer such as Hank's Balanced Salt Solution (HBSS).
Table 1: Solubility of this compound and Structurally Similar Alkaloids in Common Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Poor/Insoluble | [1] |
| DMSO | Soluble | A common solvent for creating stock solutions. | |
| Ethanol | Slightly Soluble | Can be used in co-solvent systems. | |
| Methanol | Soluble | ||
| Peimine | DMF | 30 mg/mL | A structurally similar Fritillaria alkaloid. |
| DMSO | 30 mg/mL | ||
| Ethanol | 1 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | A potential vehicle for in vivo studies. |
Q2: I am planning an oral gavage study with this compound in rats. What vehicle should I use?
For oral administration of poorly soluble compounds like this compound in rodents, several vehicle options are commonly employed. The choice of vehicle depends on the required dose, the desired absorption characteristics, and the duration of the study.
Troubleshooting Guide for Oral Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution. | Low aqueous solubility of this compound. | 1. Co-solvent System: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400). Then, slowly add this stock solution to the aqueous vehicle (e.g., water, saline, or a buffer) while vortexing. Ensure the final concentration of the organic solvent is low (typically <10%) to minimize toxicity. 2. Suspending Agents: If a true solution cannot be achieved, create a homogenous suspension. Use suspending agents like 0.5% - 1% (w/v) carboxymethyl cellulose (CMC) or methylcellulose in water. The compound should be finely milled to improve suspension stability. |
| Inconsistent results between animals. | Poor and variable absorption due to low solubility. | 1. Lipid-Based Formulations: Consider formulating this compound in an oil-based vehicle such as corn oil, sesame oil, or commercially available self-emulsifying drug delivery systems (SEDDS). These can enhance lymphatic absorption and improve bioavailability. 2. Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution in the gastrointestinal tract, leading to more consistent absorption. |
| Vehicle-related toxicity observed. | The chosen solvent or excipient is causing adverse effects. | 1. Limit Co-solvents: Minimize the percentage of organic co-solvents in the final formulation. 2. Use Well-Tolerated Vehicles: Aqueous suspensions with CMC or oil-based vehicles are generally well-tolerated for oral gavage. |
Experimental Workflow for Preparing an Oral Suspension of this compound
Q3: I need to administer this compound parenterally (e.g., intravenously or intraperitoneally). How can I prepare a suitable formulation?
Parenteral administration requires sterile, isotonic, and pH-neutral formulations to avoid irritation and toxicity. Given this compound's poor water solubility, creating such a formulation can be challenging.
Troubleshooting Guide for Parenteral Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon injection into the bloodstream. | The drug is not sufficiently solubilized in a physiologically compatible vehicle. | 1. Co-solvent Systems: A common approach for preclinical studies is to dissolve the compound in a water-miscible co-solvent and then dilute it with a sterile aqueous vehicle. A suggested starting point, based on the similar alkaloid peimine, is to dissolve this compound in DMSO to create a stock solution and then dilute it with sterile phosphate-buffered saline (PBS, pH 7.2) to the final concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%). 2. Solubilizing Excipients: For formulations intended for further development, consider using solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) or surfactants (e.g., polysorbates like Tween® 80, or Cremophor® EL). These can form complexes with or encapsulate the drug, increasing its aqueous solubility. 3. Lipid Emulsions: For intravenous administration, formulating this compound in a lipid emulsion (e.g., Intralipid®) can be an effective strategy. The lipophilic drug partitions into the oil phase of the emulsion. |
| Local irritation or inflammation at the injection site. | The formulation is not isotonic, has a non-physiological pH, or contains irritating solvents. | 1. pH Adjustment: Ensure the final formulation has a pH between 6.8 and 7.4. 2. Isotonicity: Adjust the tonicity of the final solution to be close to physiological (~280-300 mOsm/kg) using agents like sodium chloride or dextrose. 3. Minimize Co-solvents: Use the lowest possible concentration of organic co-solvents. |
| Formulation is not sterile. | Contamination during preparation. | All parenteral formulations must be prepared under aseptic conditions and, if possible, sterile-filtered through a 0.22 µm filter. |
Signaling Pathway of Common Solubility Enhancement Strategies
Key Experimental Protocols
Protocol 1: Preparation of an this compound Suspension for Oral Gavage (10 mg/kg in Rats)
Materials:
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This compound powder
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0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle
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Graduated cylinder
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Stir plate and stir bar
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Homogenizer or sonicator
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a clear, viscous solution is formed.
-
Dosage Calculation: For a 200 g rat receiving a 10 mg/kg dose, you will need 2 mg of this compound. Assuming a dosing volume of 5 mL/kg, the final concentration of the suspension should be 2 mg/mL.
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Suspension Preparation: a. Weigh the required amount of this compound. b. Place the this compound powder in a mortar. c. Add a small volume of the 0.5% CMC solution to the powder and triturate to form a smooth paste. This prevents clumping. d. Gradually add the remaining 0.5% CMC solution while continuously stirring to reach the desired final volume. e. Homogenize the suspension using a sonicator or a mechanical homogenizer to ensure a uniform particle size distribution.
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Administration: Administer the suspension immediately after preparation via oral gavage. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Preparation of an this compound Solution for Intraperitoneal Injection (5 mg/kg in Mice)
Materials:
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This compound powder
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Sterile Dimethyl Sulfoxide (DMSO)
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Sterile Phosphate-Buffered Saline (PBS), pH 7.2
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Sterile, pyrogen-free vials
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0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation: a. In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound. b. Prepare a stock solution of this compound in sterile DMSO at a concentration of 50 mg/mL. For example, dissolve 50 mg of this compound in 1 mL of sterile DMSO. Ensure it is fully dissolved.
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Dosage Calculation: For a 20 g mouse receiving a 5 mg/kg dose, you will need 0.1 mg of this compound. Assuming a dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse), the final concentration of the solution should be 0.5 mg/mL.
-
Final Formulation Preparation: a. To achieve a final concentration of 0.5 mg/mL with 10% DMSO, you will need to dilute the 50 mg/mL stock solution 1:100. However, this would result in only 1% DMSO. A more practical approach is to create an intermediate dilution. b. A common formulation strategy is to use a vehicle containing 10% DMSO, 40% PEG 400, and 50% saline, or a simpler DMSO:PBS mixture. For a 10% DMSO final concentration, you can mix 1 part of your DMSO stock solution with 9 parts of sterile PBS. c. For the 5 mg/kg dose, you can prepare a 2.5 mg/mL solution in 20% DMSO in PBS. To do this, mix 1 part of a 50 mg/mL DMSO stock with 19 parts of sterile PBS. This will give you a final DMSO concentration of 5%. The injection volume would then be 2 µL per gram of body weight (40 µL for a 20g mouse). d. Alternatively, for a simpler 10% DMSO formulation: Prepare a 5 mg/mL stock of this compound in DMSO. For injection, dilute this stock 1:10 with sterile PBS. This gives a final injection concentration of 0.5 mg/mL in 10% DMSO.
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Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
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Administration: Administer the solution via intraperitoneal injection.
Disclaimer: These protocols are intended as a starting point. Researchers should optimize formulations based on their specific experimental needs and conduct preliminary tolerability studies.
References
Imperialine Synthesis Technical Support Center
Welcome to the technical support center for the total synthesis of imperialine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complex challenges of synthesizing this intricate steroidal alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The total synthesis of this compound, a C-nor-D-homo steroid alkaloid, presents several significant challenges stemming from its complex hexacyclic structure and dense stereochemistry. Key difficulties include:
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Stereoselective construction of multiple chiral centers: this compound possesses numerous stereocenters, and achieving the correct relative and absolute stereochemistry is a primary obstacle.
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Formation of the bridged ring system: The synthesis requires the construction of a complex and strained bridged ring system, which can be synthetically demanding.[1][2][3][4][5]
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Late-stage functionalization: Introducing oxygenation and other functional groups at specific positions on the rigid steroidal backbone can be challenging due to issues of chemo- and regioselectivity.[6]
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Synthesis of the C-nor-D-homo steroid core: The construction of this characteristic modified steroid skeleton is a non-trivial synthetic problem.[7]
Q2: Which synthetic strategies are commonly employed for the core structure of Veratrum alkaloids like this compound?
While a complete total synthesis of this compound is not widely reported, strategies for related Veratrum alkaloids often involve:
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Convergent synthesis: This approach involves the synthesis of complex fragments of the molecule which are then coupled together. This is often preferred for complex molecules to improve overall yield.[7]
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Biomimetic approaches: Some strategies are inspired by the proposed biosynthetic pathways of these alkaloids.
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Intramolecular reactions: Key steps often involve intramolecular cyclizations, such as Diels-Alder or aldol reactions, to construct the polycyclic core.[6][8]
Q3: Are there any known issues with the stability of intermediates in this compound synthesis?
Given the complexity and potential for strained ring systems in the intermediates of this compound synthesis, chemists should be aware of potential stability issues. Acid- or base-sensitive functional groups and sterically hindered centers may be prone to undesired side reactions, rearrangements, or decomposition. Careful planning of protecting group strategy and reaction conditions is crucial.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Formation of a Key Stereocenter
Symptoms:
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NMR analysis of the crude product shows a mixture of diastereomers.
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Difficult separation of the desired diastereomer from the mixture.
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Overall yield of the desired isomer is low.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Non-optimal reaction temperature | Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state leading to the thermodynamically more stable product. |
| Inappropriate solvent | The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities. |
| Steric hindrance | The substrate's steric profile may not provide sufficient facial bias. Consider using a chiral auxiliary or a bulkier reagent to increase steric differentiation. |
| Choice of catalyst/reagent | For catalyzed reactions, the ligand on the metal center can be crucial for stereocontrol. Experiment with different chiral ligands or catalysts known for high stereoselectivity in similar transformations. |
Problem 2: Failure of a Key Ring-Closing Metathesis (RCM) Step
Symptoms:
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Starting material is recovered unchanged.
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Formation of oligomeric or polymeric side products.
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Low yield of the desired cyclic product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst deactivation | Ensure all reagents and solvents are thoroughly degassed and free of impurities that can poison the catalyst. Consider using a more robust or second-generation Grubbs or Hoveyda-Grubbs catalyst. |
| Unfavorable ring strain | The target ring system may be too strained to form under the reaction conditions. Re-evaluate the retrosynthetic analysis to form the ring at a different stage or with a different cyclization strategy. |
| Substrate concentration | High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Perform the reaction under high dilution conditions. |
| Incorrect catalyst loading | Catalyst loading can be critical. Titrate the amount of catalyst to find the optimal concentration for your specific substrate. |
Experimental Protocols
Protocol 1: General Procedure for a Stereoselective Ketone Reduction
This protocol provides a general method for the diastereoselective reduction of a sterically hindered ketone, a common step in natural product synthesis.
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (argon or nitrogen).
-
Reagents: The ketone substrate is dissolved in a dry, aprotic solvent (e.g., THF, dichloromethane) and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
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Addition of Reducing Agent: A solution of a bulky reducing agent (e.g., L-Selectride®, K-Selectride®) is added dropwise to the stirred solution of the ketone over a period of 15-30 minutes.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a quenching agent (e.g., saturated aqueous ammonium chloride, water).
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Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
References
- 1. BJOC - The synthesis of functionalized bridged polycycles via C–H bond insertion [beilstein-journals.org]
- 2. Construction of Bridged and Fused Ring Systems via Intramolecular Michael Reactions of Vinylnitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridged to Fused Ring Interchange. Methodology for the Construction of Fused Cycloheptanes and Cyclooctanes. Total Syntheses of Ledol, Ledene, and Compressanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategic convergent synthesis en route to Veratrum steroidal alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Divergent syntheses of complex Veratrum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imperialine Dosage for Preclinical Trials
Welcome to the technical support center for researchers utilizing imperialine in preclinical trials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a new preclinical model?
A1: A definitive optimal starting dose for pure this compound has not been established across all preclinical models. However, based on studies of related compounds and extracts from Fritillaria cirrhosa (the plant source of this compound), a rational starting point can be determined.
For instance, studies on the total alkaloids from Fritillaria cirrhosa in a rat model of pulmonary fibrosis used oral doses of 34.2, 68.4, and 136.8 mg/kg. Given that this compound is a major constituent, a conservative starting dose for pure this compound could be in the lower end of this range, for example, 10-20 mg/kg, with subsequent dose escalation.
It is crucial to conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model and endpoint.
Q2: How should I select the route of administration for this compound?
A2: The choice of administration route depends on your experimental goals and the pharmacokinetic properties of this compound. This compound has a reported oral bioavailability of 30-50% in rats, which suggests that oral administration is a viable option. For studies requiring more precise control over systemic exposure, intravenous (IV) or intraperitoneal (IP) injection may be more appropriate.
Q3: What is the known mechanism of action of this compound?
A3: this compound has demonstrated multiple mechanisms of action. It is known to have anti-inflammatory and anti-cancer properties. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammatory responses and cell survival. This compound has also been identified as a selective M2 muscarinic acetylcholine receptor antagonist.
Q4: What is the toxicity profile of this compound?
Q5: What are the known pharmacokinetic parameters for this compound?
A5: Comprehensive pharmacokinetic data for this compound is limited. The most significant reported parameter is an oral bioavailability of 30-50% in rats. This indicates moderate absorption from the gastrointestinal tract. Further pharmacokinetic studies are needed to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and clearance.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable therapeutic effect at the initial dose. | - Dose is too low. - Poor bioavailability with the chosen route of administration. - Inappropriate animal model. | - Perform a dose-escalation study to test higher concentrations. - If using oral administration, consider switching to IV or IP injection to ensure adequate systemic exposure. - Verify that your animal model is appropriate for the disease being studied and expresses the target of this compound. |
| Signs of toxicity observed (e.g., weight loss, lethargy). | - Dose is too high (exceeds the MTD). - Vehicle used for formulation is causing adverse effects. | - Reduce the dose in subsequent experiments. - Conduct a formal MTD study to establish the upper safe limit. - Run a vehicle-only control group to rule out toxicity from the formulation excipients. |
| High variability in experimental results between animals. | - Inconsistent dosing technique. - Genetic or physiological variability within the animal cohort. - Issues with the formulation (e.g., precipitation of the compound). | - Ensure all personnel are properly trained on the dosing procedure. - Increase the number of animals per group to improve statistical power. - Check the stability and homogeneity of your this compound formulation before each administration. |
| Difficulty dissolving this compound for formulation. | - this compound may have limited solubility in certain vehicles. | - Consult literature for appropriate solvents and vehicles for similar alkaloids. - Consider using a co-solvent system or a formulation aid like cyclodextrin. - Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified. |
Data Summary
Table 1: Preclinical Dosing of Fritillaria cirrhosa Alkaloids and Extracts
| Compound/Extract | Animal Model | Dosing Route | Dose Range | Study Focus |
| Total Alkaloids of Fritillaria cirrhosa | Rat | Oral | 34.2, 68.4, 136.8 mg/kg | Pulmonary Fibrosis |
| Ethanol Extract of Fritillaria cirrhosa | Rat | Oral | 0.34 g/kg (NOAEL), 0.68 g/kg (LOAEL) | 90-Day Toxicity |
| Ethanol Extract of Fritillaria cirrhosa | Mouse | Oral | 452.14 g/kg (MFD) | Acute Toxicity |
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for this compound in a Xenograft Mouse Model of Non-Small Cell Lung Cancer (NSCLC)
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Animal Model: Establish subcutaneous A549 (human NSCLC cell line) xenografts in immunodeficient mice (e.g., nude or SCID).
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Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
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Dose Selection: Based on available data, select a range of at least three doses of this compound (e.g., 10, 30, and 90 mg/kg) and a vehicle control.
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Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). Ensure the formulation is homogenous and stable.
-
Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 21 days).
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Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting for NF-κB pathway proteins).
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Data Analysis: Plot the final tumor volume or weight against the this compound dose to generate a dose-response curve and determine the effective dose (e.g., ED50).
Protocol 2: Acute Toxicity (LD50) Determination of this compound
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Animals: Use healthy, young adult rodents (e.g., mice or rats) of a single sex.
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Dose Levels: Select a geometric series of at least five doses of this compound. The range should be chosen to produce a range of toxic effects from no effect to 100% mortality. A preliminary range-finding study with a small number of animals may be necessary.
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Administration: Administer a single dose of this compound to each group of animals via the desired route (e.g., oral gavage or IV injection).
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Observation: Observe animals continuously for the first few hours post-dosing and then periodically for 14 days for signs of toxicity and mortality.
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Data Collection: Record the number of animals that die in each dose group.
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LD50 Calculation: Use a recognized statistical method (e.g., probit analysis) to calculate the LD50 value and its confidence intervals.
Visualizations
Caption: this compound's mechanism of action via inhibition of the NF-κB signaling pathway.
Caption: A logical workflow for determining the optimal preclinical dose of this compound.
Caption: A troubleshooting decision tree for unexpected outcomes in this compound studies.
troubleshooting imperialine instability in aqueous solutions
Welcome to the technical support center for imperialine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound is a steroidal alkaloid derived from plants of the Fritillaria genus.[1] It is known for its anti-inflammatory, antitussive, and expectorant properties.[2] Its primary mechanism of action involves acting as a selective antagonist of the M2 muscarinic acetylcholine receptor.[3] Additionally, it has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and influencing the TGF-β signaling pathway.[4]
Q2: What are the general solubility properties of this compound?
A2: this compound is characterized by its limited solubility in water. However, it is more readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q3: What is the recommended storage procedure for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, the stock solution should be stored at -80°C to minimize degradation.
Q4: I'm observing a precipitate in my aqueous working solution of this compound. What could be the cause?
A4: Precipitation in aqueous solutions is a common issue due to this compound's low water solubility. This can be exacerbated by changes in pH or temperature. Ensure that the concentration of the organic solvent from your stock solution is sufficient to maintain solubility in the final aqueous medium. It is also possible that the compound is degrading to a less soluble product.
Q5: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A5: Yes, inconsistency in experimental outcomes is a strong indicator of compound instability. This compound, being a steroidal alkaloid with a tertiary amino group, is susceptible to pH-dependent hydrolysis. It may also be prone to oxidation. Degradation of the parent compound can lead to a decrease in its effective concentration and the formation of potentially interfering degradation products. It is crucial to use freshly prepared solutions and to monitor the stability of your working solutions over the course of your experiment.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution. Note: Be mindful of the solvent's tolerance in your specific assay. | This compound remains in solution at the desired concentration. |
| pH-dependent solubility | Adjust the pH of your aqueous buffer. As an alkaloid, this compound's solubility may vary with pH. | The compound dissolves and remains stable at the adjusted pH. |
| Concentration too high | Prepare a new working solution at a lower concentration. | A clear, precipitate-free solution is obtained. |
Issue 2: Loss of Biological Activity Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | Prepare fresh working solutions immediately before each experiment. Avoid storing aqueous solutions for extended periods. If storage is necessary, aliquot and store at -80°C. Analyze the purity of the solution over time using HPLC. | Consistent biological activity is observed with freshly prepared solutions. |
| Oxidation | Degas aqueous buffers before use. Consider adding an antioxidant, if compatible with your experimental system. Protect solutions from light. | The rate of degradation is reduced, leading to more reproducible results. |
| Adsorption to container walls | Use low-adsorption plasticware or silanized glassware for preparing and storing solutions. | A higher effective concentration of this compound is maintained in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
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Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-adsorption microcentrifuge tubes. Store the aliquots at -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure to intentionally degrade this compound to identify its potential degradation products and pathways.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., acetonitrile:water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the this compound solution to a calibrated light source (e.g., UV-Vis) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or diethylamine, depending on the desired pH for optimal separation).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or by Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
This method should be validated for its ability to separate the intact this compound peak from any degradation products that are formed during the forced degradation study.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility |
| Water | Limited |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1N HCl | 60°C | 24 hours |
| Base Hydrolysis | 1N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | - | 80°C | 48 hours |
| Photodegradation | UV-Vis Light | Room Temperature | Variable |
Visualizations
References
- 1. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the interaction of the cervane alkaloid, this compound, at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of imperialine in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of imperialine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species. Its primary established pharmacological activities include:
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Anti-inflammatory effects: this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8.[1][2][3] This is achieved, in part, by inhibiting the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[1][4]
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Muscarinic receptor antagonism: this compound acts as a selective antagonist at M2 muscarinic acetylcholine receptors, with lower affinity for M1, M3, and M4 receptor subtypes.[5]
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Antitussive and expectorant properties: Traditionally, plants containing this compound have been used to treat respiratory ailments like cough and asthma.[3][6]
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Anti-tumor potential: Some studies suggest that this compound may have anti-cancer effects, particularly in non-small cell lung cancer, by inhibiting the NF-κB centered inflammation-cancer feedback loop.[7]
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound are not extensively profiled in publicly available literature, general principles of small molecule pharmacology suggest potential off-target activities. Researchers should be aware of the following possibilities:
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Interactions with other receptors, kinases, or enzymes: Due to its complex structure, this compound may bind to unintended biological macromolecules.
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Modulation of unintended signaling pathways: Beyond the NF-κB and muscarinic signaling pathways, this compound could potentially influence other cellular signaling cascades.
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Cell-type specific toxicity: At higher concentrations, this compound may exhibit cytotoxicity that is independent of its intended pharmacological effects.[8]
Q3: How can I proactively minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
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Use the lowest effective concentration: It is crucial to perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[9][10]
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Employ structurally distinct control compounds: Using other compounds with different chemical structures that target the same pathway can help confirm that the observed phenotype is not due to a shared off-target effect of this compound.[9]
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Utilize genetic validation: Techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target can help verify that the observed effects of this compound are indeed on-target.[9]
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Perform comprehensive profiling: When possible, screen this compound against a panel of receptors and kinases to identify potential off-target interactions.[10]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: This could be due to off-target effects, variability in experimental conditions, or issues with the compound itself.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Optimize Concentration: Perform a thorough dose-response analysis to identify the optimal concentration range.
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Use Control Compounds: Include positive and negative controls in your experiments, including a structurally unrelated compound with a similar on-target effect if available.
-
Genetic Knockdown/Knockout: Use genetic tools to validate that the observed phenotype is dependent on the intended target.
-
Issue 2: Observed cellular toxicity.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target cytotoxicity.[8]
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use assays such as MTT, XTT, or trypan blue exclusion to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Lower the Concentration: Conduct experiments at concentrations well below the cytotoxic threshold.
-
Investigate Apoptosis/Necrosis Markers: Use assays for markers like cleaved caspase-3 or LDH release to understand the mechanism of cell death.
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause: Differences in metabolism, bioavailability, and compound distribution can lead to varied effects between cell culture and whole organism models. Off-target effects may also be more pronounced in a complex biological system.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model.
-
Dose-Ranging Studies in vivo: Determine the optimal dose that achieves the desired on-target effect with minimal toxicity.
-
Histopathological Analysis: Examine major organs for any signs of toxicity in your in vivo experiments.[7]
-
Quantitative Data
Table 1: Known Binding Affinities and Effective Concentrations of this compound
| Target/Assay | System | Value | Reference |
| M2 Muscarinic Receptor (antagonist) | Guinea-pig atria | -log KB = 7.7 | [5] |
| M1 Muscarinic Receptor (antagonist) | Canine saphenous vein | -log KB = 6.9 | [5] |
| M3 Muscarinic Receptor (antagonist) | Guinea-pig ileum | -log KB = 6.6-6.8 | [5] |
| M2 Muscarinic Receptor (binding) | Rat myocardium | -log Ki = 7.2 | [5] |
| M1 Muscarinic Receptor (binding) | Rat cerebral cortex | -log Ki = 6.1 | [5] |
| M3 Muscarinic Receptor (binding) | Rat submaxillary gland | -log Ki = 5.7 | [5] |
| Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | [1] |
| Glucose Uptake | C2C12 skeletal muscle cells | Effective up to 100 µg/ml | [8] |
Table 2: Template for Off-Target Profiling of this compound
| Off-Target Screen Type | Target | IC50 / Ki / % Inhibition | Notes |
| Kinase Panel (e.g., CEREP) | Kinase Name | ||
| Receptor Panel (e.g., PREDEASY) | Receptor Name | ||
| Ion Channel Panel | Ion Channel Name | ||
| Cytotoxicity Panel | Cell Line Name | CC50 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-NMS for pan-muscarinic binding), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: NF-κB Reporter Assay
Objective: To assess the inhibitory effect of this compound on NF-κB activation.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7) and transfect with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified duration.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).
-
Lysis: After the stimulation period, lyse the cells using a suitable lysis buffer.
-
Reporter Gene Assay: Measure the luciferase activity or fluorescence intensity according to the reporter system used.
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) and determine the IC50 of this compound for NF-κB inhibition.
Protocol 3: MTT Cell Viability Assay
Objective: To determine the cytotoxic concentration of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) of this compound.
Visualizations
Caption: this compound's known signaling pathways.
Caption: Experimental workflow to minimize off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the interaction of the cervane alkaloid, this compound, at muscarinic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mechanistic and therapeutic study of novel anti-tumor function of natural compound this compound for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Investigation of the Anti-Diabetic Effects of this compound on Beta-TC6 Pancreatic and C2C12 Skeletal Muscle Cell Lines [biotechrep.ir]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
dealing with imperialine precipitation in cell culture media
Welcome to the technical support center for the use of imperialine in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a steroidal alkaloid naturally found in the bulbs of plants from the Fritillaria genus.[1] It is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. For successful in vitro studies, it is crucial to use appropriate solvents and techniques to prepare and dilute this compound solutions.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₃NO₃ | [2] |
| Molecular Weight | 429.6 g/mol | [2] |
| Appearance | Solid powder | N/A |
| Solubility | DMSO: ~8 mg/mL (18.62 mM) Ethanol: Soluble Water: Limited solubility | [3] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (in DMSO) | -80°C for up to 1 year | [3] |
Q2: My this compound solution is precipitating after being added to the cell culture medium. What is the most likely cause?
Precipitation of this compound in cell culture media is a common issue primarily due to its hydrophobic nature. The most frequent cause is "solvent shock," where the compound, highly soluble in an organic solvent like DMSO, rapidly comes out of solution when diluted into the aqueous environment of the cell culture medium. Other contributing factors can include high final concentrations of this compound, the temperature of the medium, and interactions with media components.
Q3: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] Ethanol can also be used. It is critical to use anhydrous, high-purity DMSO to ensure maximum solubility.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v), with many researchers aiming for ≤0.1% to minimize any potential off-target effects.[4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Issue 1: Precipitate Forms Immediately Upon Addition to Media
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution (e.g., 1-5 mM in DMSO). This will require adding a larger volume to your media, so ensure the final DMSO concentration remains within the tolerated limit for your cells. |
| Rapid Dilution | Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This gradual dilution helps prevent localized high concentrations that can trigger precipitation.[3][5] |
| Low Media Temperature | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Some compounds are less soluble at lower temperatures.[4] |
| High Final this compound Concentration | The desired concentration of this compound may exceed its solubility limit in the specific cell culture medium. Perform a dose-response experiment starting with a lower concentration range to determine the maximum soluble concentration under your experimental conditions. |
Issue 2: Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Solution |
| Interaction with Media Components | This compound may interact with components in the serum or the basal medium itself. If your cells can tolerate it, consider reducing the serum concentration (e.g., from 10% to 5% FBS) or using a serum-free medium for the duration of the treatment.[5] Proteins in serum, such as albumin, can sometimes bind to and either solubilize or precipitate hydrophobic compounds.[6] |
| pH Instability | Changes in the pH of the culture medium due to cell metabolism can affect the solubility of pH-sensitive compounds. Ensure your incubator's CO₂ levels are properly calibrated for the bicarbonate concentration in your medium to maintain a stable physiological pH (typically 7.2-7.4).[4] |
| Compound Instability | While this compound is generally stable, prolonged incubation in an aqueous environment at 37°C could potentially lead to degradation and precipitation of less soluble byproducts. If this is suspected, consider refreshing the media with a freshly prepared this compound solution for longer-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. All procedures should be performed under sterile conditions in a laminar flow hood.
Materials:
-
This compound powder (MW: 429.6 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 4.296 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol outlines the steps for diluting the this compound stock solution into cell culture medium to achieve a final desired concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed to achieve your desired final concentration.
-
Example for a 10 µM final concentration in 10 mL of media:
-
(10,000 µM) * V₁ = (10 µM) * (10,000 µL)
-
V₁ = 10 µL of 10 mM stock solution
-
-
-
Dilution: a. Transfer the required volume of pre-warmed cell culture medium to a sterile tube or the wells of a plate. b. While gently swirling the medium, add the calculated volume of the this compound stock solution drop-wise. c. Mix gently by pipetting up and down a few times or by swirling the plate/tube.
-
Incubation: Immediately place the cells with the this compound-containing medium back into the incubator.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways can provide context for your experimental results.
This compound's Effect on the PI3K/AKT/NF-κB Signaling Pathway
This compound has been reported to inhibit the PI3K/AKT/NF-κB signaling pathway. This pathway is crucial in regulating inflammation, cell survival, and proliferation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/AKT/NF-κB pathway.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay, from solution preparation to data analysis.
References
Technical Support Center: Accurate Quantification of Imperialine via HPLC
Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of imperialine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound quantification?
A good starting point is a reversed-phase HPLC method using a C18 column.[1][2][3][4] A gradient mobile phase system consisting of acetonitrile and water with an acidic modifier, such as formic acid, is often effective for separating alkaloids like this compound.[5][6] One study successfully used a Kromasil C18 column with a mobile phase of acetonitrile, water, and diethylamine for the simultaneous determination of this compound and its glucoside.[5]
Q2: How can I improve the peak shape of my this compound standard?
Poor peak shape, such as tailing, can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based stationary phase can interact with the amine groups in this compound, causing peak tailing.[7]
-
Solution: Add a competing base like triethylamine (TEA) to the mobile phase in a low concentration (e.g., 0.1%) to mask the active silanol sites. Alternatively, use a base-deactivated column.[6]
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound.[8][9][10]
-
Solution: Adjust the mobile phase pH. For basic compounds like this compound, a higher pH (e.g., using a buffer like ammonium acetate) can suppress the ionization of the amine groups, leading to sharper peaks.[11]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[6][12]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[6]
-
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve this?
Improving resolution between closely related compounds can be achieved by:
-
Optimizing the Mobile Phase:
-
Adjusting the Organic Solvent Ratio: Modify the gradient or isocratic composition of your mobile phase. A slower gradient or a lower percentage of the organic solvent can increase retention and improve separation.[8][12]
-
Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[1]
-
-
Changing the Column:
-
Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.[2]
-
Smaller Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution, but will also increase backpressure.[1][2][4][13]
-
-
Adjusting the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by decreasing the viscosity of the mobile phase and increasing the mass transfer rate.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis of this compound.
Problem 1: High Backpressure
Symptoms: The HPLC system pressure is significantly higher than normal.
| Potential Cause | Solution |
| Blockage in the system | Systematically check for blockages, starting from the detector and moving backward to the pump. Replace any clogged tubing or frits. |
| Column Contamination | Flush the column with a strong solvent. If the pressure remains high, consider replacing the guard column or the analytical column.[12][14] |
| Sample Particulates | Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter before use.[15][16] |
| Precipitation of Buffer | If using buffers, ensure they are fully dissolved and compatible with the organic solvent to prevent precipitation when mixing.[17] |
Problem 2: Baseline Noise or Drift
Symptoms: The baseline on your chromatogram is noisy, wavy, or drifting up or down.
| Potential Cause | Solution |
| Air bubbles in the system | Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[15] Prime the pump to remove any trapped air.[15] |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents.[15] |
| Detector lamp instability | Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[15] |
| Incomplete column equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before starting the analysis.[14] |
Problem 3: Inconsistent Retention Times
Symptoms: The retention time of the this compound peak varies between injections.
| Potential Cause | Solution |
| Pump issues | Check for leaks in the pump and ensure the check valves are functioning correctly. A fluctuating flow rate will lead to shifting retention times.[7] |
| Inconsistent mobile phase composition | If preparing the mobile phase online, ensure the mixer is working correctly. Manually premixing the mobile phase can help troubleshoot this issue.[14] |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature.[17] |
| Column degradation | Over time, the stationary phase can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed.[12] |
Experimental Protocols
Sample Preparation Protocol
A robust sample preparation protocol is crucial for accurate and reproducible results.[18][19][20]
-
Extraction: For plant materials, an efficient extraction method is necessary. One study found that pre-treating the bulb powder with ammonia followed by reflux with a dichloromethane:methanol mixture was effective for extracting this compound.[5]
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[16][21]
-
Dilution: Dilute the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition, to avoid peak distortion.
General HPLC Method Validation Parameters
For quantitative analysis, it is essential to validate the HPLC method.[22][23][24][25] Key validation parameters include:
| Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte.[22][26] |
| Accuracy | The closeness of the test results to the true value.[22][26] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22][24] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22][23][26] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[24] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22][26] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A hierarchical approach to developing a robust HPLC method.
References
- 1. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 2. auroraprosci.com [auroraprosci.com]
- 3. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. The extraction of this compound and this compound-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ajphr.com [ajphr.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. s-und-s.pl [s-und-s.pl]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 20. greyhoundchrom.com [greyhoundchrom.com]
- 21. nacalai.com [nacalai.com]
- 22. rr-americas.woah.org [rr-americas.woah.org]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. researchgate.net [researchgate.net]
- 25. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ema.europa.eu [ema.europa.eu]
Technical Support Center: Strategies to Reduce Imperialine-Induced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during experiments with imperialine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: The primary mechanism of this compound-induced toxicity stems from its activity as a muscarinic acetylcholine receptor antagonist. By blocking these receptors, this compound inhibits the effects of the parasympathetic nervous system, leading to a range of anticholinergic symptoms.
Q2: What are the common signs of anticholinergic toxicity observed in in vivo models?
A2: In vivo models exposed to high concentrations of this compound may exhibit classic signs of anticholinergic toxicity, including:
-
Central Nervous System: Delirium, agitation, and in severe cases, seizures.
-
Peripheral Nervous System: Tachycardia (increased heart rate), mydriasis (dilated pupils), dry mucous membranes, flushed skin, hyperthermia, urinary retention, and decreased gastrointestinal motility.[1]
Q3: Is there a specific antidote to reverse this compound-induced toxicity in an experimental setting?
A3: Yes, physostigmine, a reversible acetylcholinesterase inhibitor, can be used to counteract the anticholinergic effects of this compound.[2][3][4] By inhibiting the breakdown of acetylcholine, physostigmine increases its concentration in the synaptic cleft, thereby overcoming the competitive antagonism of this compound at muscarinic receptors.
Q4: What is the known cytotoxic potential of this compound?
Q5: Can this compound interact with other drugs in my experiment?
A5: Yes, there is a potential for drug-drug interactions. This compound and structurally similar alkaloids, such as peimine, have been shown to inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2E1, and CYP2D6.[6] Co-administration of this compound with compounds metabolized by these enzymes could lead to altered pharmacokinetics and potentially increased toxicity.
Troubleshooting Guides
Guide 1: Unexpected Cell Death in In Vitro Cultures
Issue: You observe a significant decrease in cell viability in your this compound-treated cultures that is inconsistent with your expected pharmacological effect.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response curve using a broad range of this compound concentrations to determine the IC50 value for your specific cell line. Start with a low concentration and titrate upwards. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is non-toxic to your cells. Run a vehicle control (medium with solvent only) to assess solvent-induced cytotoxicity. |
| Contamination | Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, as this can cause cell death. |
| Assay Interference | If using a colorimetric assay like MTT, ensure that this compound itself does not interfere with the assay reagents or absorbance reading. Run a cell-free control with this compound and the assay reagents. |
Guide 2: Managing Anticholinergic Effects in In Vivo Models
Issue: Your animal models are exhibiting severe anticholinergic symptoms (e.g., agitation, severe tachycardia, distress) after this compound administration.
| Possible Cause | Troubleshooting Step |
| This compound Overdose | Review your dosing calculations and ensure the correct dose was administered. Consider reducing the dose in subsequent experiments. |
| Rapid Systemic Absorption | If using a route of administration with rapid absorption (e.g., intravenous), consider a slower infusion rate or a different route (e.g., subcutaneous, oral) to reduce peak plasma concentrations. |
| Need for Reversal Agent | For severe cases, administer physostigmine to reverse the anticholinergic effects. Consult the detailed protocol below for appropriate dosing and administration. |
| Supportive Care | Provide supportive care to the animals, including maintaining hydration and monitoring body temperature. |
Quantitative Data
Table 1: Inhibitory Effects of Peimine (a structurally similar Fritillaria alkaloid) on Human Cytochrome P450 Enzymes
| CYP Isoform | IC50 (µM) | Type of Inhibition | Ki (µM) |
| CYP3A4 | 13.43 | Non-competitive | 6.49 |
| CYP2E1 | 21.93 | Competitive | 10.76 |
| CYP2D6 | 22.46 | Competitive | 11.95 |
| Data extracted from a study on peimine, which can serve as an estimate for this compound's potential interactions.[6] |
Table 2: Cytotoxicity of Fritillaria imperialis Extracts on Various Cancer Cell Lines
| Cell Line | Extract Fraction | Concentration (µg/mL) | Cytotoxicity (%) |
| A549 (Lung) | Methanol | 80 | 44.81 |
| MCF-7 (Breast) | Quaternary alkaloid | 80 | 50.24 |
| HT-29 (Colon) | Tertiary alkaloid | 80 | 43.77 |
| Data from a study on Fritillaria imperialis extracts. The specific contribution of this compound to this cytotoxicity is not defined.[5] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing this compound-Induced Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and wells with vehicle control (medium with the highest concentration of solvent used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Reversal of this compound-Induced Anticholinergic Effects with Physostigmine
This protocol provides a method to assess the reversal of this compound's anticholinergic effects in an isolated smooth muscle preparation (e.g., guinea pig ileum).
Materials:
-
Isolated guinea pig ileum segment
-
Tyrode's solution (or other suitable physiological salt solution)
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic transducer and data acquisition system
-
Acetylcholine (ACh) solution
-
This compound solution
-
Physostigmine salicylate solution
Procedure:
-
Tissue Preparation: Mount a segment of the guinea pig ileum in the organ bath containing Tyrode's solution, aerated with 95% O2 / 5% CO2, and maintained at 37°C. Allow the tissue to equilibrate for at least 30 minutes under a resting tension.
-
Control Response: Elicit a contractile response by adding a submaximal concentration of acetylcholine to the organ bath. Once the contraction reaches a plateau, wash the tissue with fresh Tyrode's solution until it returns to baseline.
-
This compound Inhibition: Add a known concentration of this compound to the organ bath and incubate for a set period (e.g., 15-20 minutes).
-
Challenge with Acetylcholine: Re-administer the same submaximal concentration of acetylcholine and record the contractile response. The presence of this compound should significantly inhibit the ACh-induced contraction.
-
Physostigmine Reversal: While the tissue is still in the presence of this compound and acetylcholine, add increasing concentrations of physostigmine to the organ bath.
-
Data Recording and Analysis: Record the contractile responses at each concentration of physostigmine. A successful reversal will be observed as a dose-dependent increase in the contractile force, overcoming the inhibition by this compound. Plot the concentration-response curve for physostigmine to determine its potency in reversing the anticholinergic effect.
Visualizations
Caption: Mechanism of this compound toxicity and its mitigation by physostigmine.
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Caption: Potential for this compound to cause drug-drug interactions via CYP450 inhibition.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Physostigmine by Toxicologists in Anticholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. In vitro effects of peimine on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 8. blog.quartzy.com [blog.quartzy.com]
Imperialine Yield Enhancement: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the yield of imperialine from its natural sources, primarily Fritillaria species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, and yield enhancement experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound from Fritillaria bulbs?
A1: The choice of solvent significantly impacts the extraction efficiency of this compound. Ethanol is a commonly used and effective solvent.[1][2] Studies have shown that optimizing the ethanol concentration is crucial. For instance, in one study, an ethanol concentration of 89.3% was predicted to be optimal for the extraction of total alkaloids, including this compound, from Fritillaria thunbergii Miq. using supercritical fluid extraction.[3] Another efficient method involved pre-treating the bulb powder with ammonia, followed by reflux with a dichloromethane:methanol mixture.[4]
Q2: My this compound yield is consistently low. What are the likely causes?
A2: Low this compound yield can stem from several factors throughout the experimental workflow:
-
Suboptimal Extraction Parameters: Incorrect solvent concentration, solid-to-liquid ratio, extraction time, or temperature can significantly reduce yield.[1][3][5] It is essential to optimize these parameters for your specific plant material.
-
Inefficient Purification: Loss of this compound can occur during purification steps. The choice of purification method, such as the type of macroporous resin for enrichment, is critical for maximizing recovery.[5][6]
-
Low Alkaloid Content in Source Material: The natural concentration of this compound in Fritillaria bulbs can be inherently low, often around 0.02%-0.3%.[7] The geographical source and cultivation conditions of the plant material can also influence the alkaloid content.
-
Degradation of this compound: this compound, like many natural products, can be sensitive to factors like high temperatures and pH extremes during extraction and processing.
Q3: Can I increase this compound production in the plant itself before extraction?
A3: Yes, several biotechnological approaches can be employed to enhance the biosynthesis of secondary metabolites like this compound in plant cell or hairy root cultures:
-
Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, can stimulate the production of secondary metabolites.[8][9][10][11] Both biotic (e.g., chitosan, yeast extract) and abiotic (e.g., salicylic acid, methyl jasmonate) elicitors have been shown to be effective in various plant systems.[8][12]
-
Precursor Feeding: Supplementing the culture medium with biosynthetic precursors can increase the production of the target compound.[13][14] For steroidal alkaloids like this compound, precursors from the mevalonate (MVA) or non-mevalonate (MEP) pathways could be beneficial.
Q4: What is a reliable method for purifying crude this compound extract?
A4: A highly effective method for enriching and purifying this compound from crude extracts is the use of macroporous resin chromatography.[5][6] For example, H-103 resin has demonstrated high adsorption and desorption capacities for alkaloids from Fritillaria cirrhosa.[5][6] The process typically involves dissolving the crude extract in water, loading it onto the resin column, washing with water and low-concentration ethanol to remove impurities, and finally eluting the alkaloid-rich fraction with a high concentration of ethanol (e.g., 90%).[5]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Symptom | Possible Cause | Troubleshooting Step |
| Low this compound content in the extract after solvent extraction. | Suboptimal extraction parameters. | Systematically optimize parameters such as solvent concentration, solid-to-liquid ratio, extraction time, and temperature. An orthogonal array design can be an efficient way to test multiple variables.[5] |
| Significant loss of product after purification. | Inappropriate purification resin or elution conditions. | Screen different types of macroporous resins to find one with the best adsorption and desorption characteristics for this compound.[5][6] Optimize the pH of the sample solution and the concentration of the eluting solvent. |
| The starting plant material has low alkaloid content. | Genetic variability or poor cultivation conditions of the plant. | Source Fritillaria bulbs from reputable suppliers with documented quality control. Consider establishing in vitro cultures (e.g., hairy roots) to have a consistent and controllable source of biomass.[8] |
Issue 2: Poor Purity of Final Product
| Symptom | Possible Cause | Troubleshooting Step |
| Multiple impurities are observed in the final product via HPLC analysis. | Incomplete separation during chromatography. | Optimize the gradient and mobile phase composition for your HPLC method. For preparative scale, consider using multiple chromatography steps (e.g., macroporous resin followed by silica gel or preparative HPLC). |
| Co-elution of similar alkaloids. | The selected stationary phase does not provide sufficient resolution. | Experiment with different HPLC columns (e.g., C18, Phenyl-Hexyl) and different mobile phase modifiers to improve separation. |
Data Presentation
Table 1: Optimization of Extraction Parameters for Alkaloids from Fritillaria cirrhosa
| Parameter | Level 1 | Level 2 | Level 3 |
| Ethanol Concentration (%) | 60 | 70 | 80 |
| Solid-Liquid Ratio (g/mL) | 1:8 | 1:10 | 1:12 |
| Extraction Time (h) | 1.5 | 2.0 | 2.5 |
| Extraction Temperature (°C) | 60 | 70 | 80 |
This table is based on the parameters investigated in the orthogonal design mentioned in the study by Fan et al. (2014). The optimal conditions were determined through their experimental design.
Table 2: Adsorption and Desorption Characteristics of Different Macroporous Resins for this compound
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
| HPD-100 | 20.58 | 91.80 |
| HPD-200A | 16.75 | 94.00 |
| H-103 | Data suggests high capacity | Data suggests high ratio |
Note: This table presents example data based on findings for total alkaloids and specific alkaloids from Fritillaria cirrhosa, highlighting the importance of resin selection.[5] H-103 was identified as a superior resin in the cited study.
Experimental Protocols
Protocol 1: Optimized Extraction and Enrichment of this compound
This protocol is adapted from the methodology for extracting and enriching steroidal alkaloids from Fritillaria cirrhosa bulbs.[5][6]
-
Preparation of Plant Material: Dry the Fritillaria bulbs and grind them into a fine powder.
-
Solvent Extraction:
-
Mix the bulb powder with 70% ethanol at a solid-liquid ratio of 1:10 (g/mL).
-
Heat the mixture at 70°C for 2 hours with continuous stirring.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue one more time.
-
Combine the supernatants and concentrate under reduced pressure to obtain the crude extract.
-
-
Macroporous Resin Enrichment:
-
Pre-treat the H-103 macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol remains.
-
Dissolve the crude extract in deionized water to a suitable concentration.
-
Load the sample solution onto the pre-treated H-103 resin column at a controlled flow rate.
-
Wash the column with 4 bed volumes of 10% ethanol to remove impurities.
-
Elute the alkaloid-rich fraction with 6 bed volumes of 90% ethanol.
-
Collect the eluate and concentrate under reduced pressure to obtain the enriched this compound fraction.
-
-
Quantification: Analyze the this compound content using HPLC-ELSD.[4]
Protocol 2: Elicitor Treatment for Enhanced Secondary Metabolite Production in Hairy Root Cultures
This is a general protocol for applying elicitors to hairy root cultures, which can be adapted for this compound production.[8][9][12]
-
Establishment of Hairy Root Culture: Initiate hairy root cultures of a suitable Fritillaria species.
-
Preparation of Elicitor Stock Solution:
-
For a biotic elicitor like chitosan, prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., dilute acetic acid) and sterilize by autoclaving or filter sterilization.
-
For an abiotic elicitor like methyl jasmonate, prepare a stock solution in ethanol and sterilize by filtration.
-
-
Elicitor Treatment:
-
Grow the hairy roots in a liquid medium for a specified period (e.g., 20 days).
-
Add the elicitor stock solution to the culture medium to achieve the desired final concentration (e.g., 10 mg/L for chitosan, 100 µM for methyl jasmonate).
-
Culture the roots for a specific duration post-elicitation (e.g., 4 days).
-
-
Harvesting and Analysis:
-
Harvest the hairy roots and the culture medium separately.
-
Extract this compound from both the roots and the medium.
-
Quantify the this compound yield and compare it to a non-elicited control culture.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound Biosynthesis and Enhancement Strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The extraction of this compound and this compound-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
Imperialine vs. Peimine: A Comparative Analysis of Anti-inflammatory Effects
A detailed guide for researchers on the anti-inflammatory properties of two prominent Fritillaria alkaloids, summarizing their mechanisms of action and presenting key experimental data.
Imperialine and peimine, two isosteroidal alkaloids isolated from the bulbs of Fritillaria species, have garnered significant attention for their potent anti-inflammatory activities. Both compounds have been shown to mitigate inflammatory responses by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This guide provides a comprehensive comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural compounds.
Comparative Efficacy and Potency
Experimental studies have demonstrated that both this compound and peimine effectively suppress inflammatory markers in various models. The following table summarizes the key quantitative data on their anti-inflammatory effects.
| Parameter | This compound | Peimine | Cell/Animal Model | Reference |
| Inhibition of Pro-inflammatory Cytokines | ||||
| TNF-α Production | Dose-dependent inhibition.[1] | Significantly inhibits secretion.[2] | LPS-stimulated RAW 264.7 macrophages; LPS-induced acute lung injury mice.[1][3] | [1][2][3] |
| IL-1β Production | Dose-dependent inhibition.[1] | Significantly inhibits secretion.[2] | LPS-stimulated RAW 264.7 macrophages; LPS-induced acute lung injury mice.[1][3] | [1][2][3] |
| IL-6 Production | Suppresses expression.[4] | Significantly inhibits secretion.[2] | COPD-like rat model; LPS-induced acute lung injury mice.[2][4] | [2][4] |
| IL-8 Production | Suppresses expression.[4] | Inhibits secretion.[2] | COPD-like rat model; Inflammatory model non-small-cell lung cancer epithelial cells (A549).[2][4] | [2][4] |
| Inhibition of Inflammatory Enzymes | ||||
| iNOS Expression | Suppresses expression.[1] | Decreased gene expression. | LPS-stimulated RAW 264.7 macrophages; Acetic acid-induced ulcerative colitis model.[1] | [1] |
| COX-2 Expression | Suppresses expression.[1] | Decreased gene expression. | LPS-stimulated RAW 264.7 macrophages; Acetic acid-induced ulcerative colitis model.[1] | [1] |
| Effect on Signaling Pathways | ||||
| NF-κB | Inhibits activation.[1] | Blocks signaling pathway.[2][5] | LPS-stimulated RAW 264.7 macrophages; LPS-induced inflammatory models.[1][2][5] | [1][2][5] |
| MAPK | Not explicitly stated in the provided results. | Blocks signaling pathway (ERK, JNK, p38).[2][5][6] | LPS-induced inflammatory models; PMACI-induced HMC-1 cells.[2][5][6] | [2][5][6] |
Mechanisms of Action: A Focus on Signaling Pathways
The anti-inflammatory effects of both this compound and peimine are largely attributed to their ability to interfere with crucial intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both this compound and peimine have been shown to inhibit the activation of this pathway.[1][2][5]
Figure 1. Inhibition of the NF-κB signaling pathway by this compound and peimine.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Peimine has been demonstrated to block the phosphorylation of these key kinases, thereby inhibiting downstream inflammatory responses.[2][5][6]
Figure 2. Inhibition of the MAPK signaling pathway by peimine.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the anti-inflammatory effects of this compound and peimine.
In Vitro Anti-inflammatory Assay in Macrophages
Figure 3. General experimental workflow for in vitro anti-inflammatory assays.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Pre-treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or peimine and incubated for a specified period (e.g., 1 hour).
3. Stimulation:
-
Following pre-treatment, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce an inflammatory response.
4. Incubation:
-
The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
5. Analysis of Inflammatory Markers:
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to determine the expression levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated forms of IκBα, p65, ERK, JNK, and p38) and inflammatory enzymes (iNOS, COX-2).
In Vivo Anti-inflammatory Assay (LPS-induced Acute Lung Injury Model)
1. Animal Model:
-
Male BALB/c mice are used for the study.
2. Treatment:
-
Mice are pre-treated with this compound or peimine (administered, for example, intraperitoneally) at different doses for a specific duration before the induction of inflammation.
3. Induction of Acute Lung Injury:
-
Acute lung injury is induced by intratracheal or intranasal administration of LPS.
4. Sample Collection and Analysis:
-
After a set period following LPS administration, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure the levels of inflammatory cells and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Histopathological Examination: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.
-
Western Blot Analysis: Lung tissue homogenates are used to analyze the expression of proteins involved in inflammatory signaling pathways.
Conclusion
Both this compound and peimine exhibit significant anti-inflammatory properties by targeting key inflammatory signaling pathways, namely NF-κB and, in the case of peimine, MAPK. Their ability to reduce the production of a wide range of pro-inflammatory mediators makes them promising candidates for the development of novel anti-inflammatory therapies. While both compounds show efficacy, the available data suggests that peimine's mechanism of action has been more extensively characterized, particularly its inhibitory effects on the MAPK pathway. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively determine the relative potency and therapeutic potential of these two Fritillaria alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics and Cellular Uptake of Peimine and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Molecular Mechanisms of Peimine in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Imperialine in a New Disease Model: A Comparative Guide for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the therapeutic potential of imperialine in a preclinical model of Inflammatory Bowel Disease (IBD). Drawing on existing data for standard IBD treatments, this document outlines the experimental basis for assessing this compound's efficacy and positions it against established alternatives.
Introduction
This compound, a steroidal alkaloid, has demonstrated significant anti-inflammatory and anti-cancer properties in various preclinical studies.[1][2] Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, a critical mediator of inflammation.[1][2] While its efficacy has been validated in models of non-small cell lung cancer and chronic obstructive pulmonary disease, its therapeutic potential in Inflammatory Bowel Disease (IBD) remains unexplored.[1][3][4][5] This guide proposes the dextran sulfate sodium (DSS)-induced colitis model, a well-established and reproducible model of IBD, to investigate the efficacy of this compound.
Comparative Efficacy of Standard IBD Treatments in the DSS-Induced Colitis Model
The following tables summarize the reported efficacy of standard-of-care medications for IBD in the DSS-induced colitis mouse model. This data provides a benchmark against which the performance of this compound can be assessed.
Table 1: Effect of Standard Treatments on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment | Dosage | Mouse Strain | DSS Concentration & Duration | Mean DAI (DSS Control) | Mean DAI (Treated) | Percentage Reduction in DAI | Reference |
| Budesonide | 0.5 - 100 µg/kg | BALB/c | 4% for 7 days | Not Specified | Significant reduction | Not specified | [6] |
| Mesalamine | 50 mg/kg | C57BL/6 | 3% for 7 days | ~2.5 | ~1.5 | ~40% | [7][8] |
| Cyclosporine A | 40 - 80 mg/kg | Not Specified | 3% for unspecified duration | Significant | Significant reduction | Dose-dependent reduction | [1] |
| Azathioprine | 10 mg/kg/day | C57BL/6 | 3% for 4 days | Significant inflammation | Partial protection | Not specified | [5][9] |
Table 2: Effect of Standard Treatments on Macroscopic and Histological Parameters in DSS-Induced Colitis
| Treatment | Dosage | Key Findings | Reference |
| Dexamethasone | 5 and 10 mg/kg | Exacerbated colitis severity, increased inflammatory cell infiltration. | [10] |
| Mesalamine | 50 mg/kg | Reduced colon shortening and histological damage. | [7][8] |
| Cyclosporine A | 40 - 80 mg/kg | Reduced colon shortening and microscopic disease severity. | [1] |
| Azathioprine | 10 mg/kg/day | Partial protection against crypt damage. | [5][9] |
Experimental Protocols
DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using dextran sulfate sodium (DSS).
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
8-week-old C57BL/6 mice
-
Sterile drinking water
-
Animal balance
-
Scoring sheets for Disease Activity Index (DAI)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Prepare a 3% (w/v) solution of DSS in sterile drinking water. Provide this solution to the mice as their sole source of drinking water for 7 consecutive days. The control group receives regular sterile drinking water.
-
Daily Monitoring: Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.
-
Disease Activity Index (DAI) Calculation: Calculate the DAI score for each mouse daily based on the following parameters:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
-
The DAI is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.
-
-
Termination: On day 8, euthanize the mice.
-
Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.
-
Histological Analysis: Collect colon tissue samples, fix in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Evaluate for inflammatory cell infiltration, crypt damage, and mucosal ulceration.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other appropriate methods.
Treatment Protocol
Groups:
-
Control (no DSS)
-
DSS + Vehicle
-
DSS + this compound (various doses)
-
DSS + Budesonide (positive control)
-
DSS + Mesalamine (positive control)
Procedure:
-
Initiate treatment with this compound or the positive control drug one day before or concurrently with the DSS administration.
-
Administer the treatments daily via oral gavage or intraperitoneal injection for the duration of the experiment (8 days).
-
Monitor and assess the mice as described in the DSS-Induced Colitis Model protocol.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in IBD pathogenesis and the experimental workflow for evaluating this compound.
Caption: Pathogenesis of DSS-Induced Colitis and Therapeutic Targets.
References
- 1. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 2. Mesalamine for Ulcerative Colitis [webmd.com]
- 3. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Loss of Nckx3 Exacerbates Experimental DSS-Induced Colitis in Mice through p53/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nuclear factor-κ B activity and intestinal inflammation in dextran sulphate sodium (DSS)-induced colitis in mice is suppressed by gliotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Budesonide: MedlinePlus Drug Information [medlineplus.gov]
Imperialine vs. Conventional Therapies: A Comparative Guide for Cough Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the steroidal alkaloid imperialine with conventional antitussive agents, specifically dextromethorphan and codeine. The information presented is intended to support research and development efforts in the field of respiratory therapeutics by offering a comprehensive overview of their respective mechanisms of action, efficacy data from preclinical studies, and detailed experimental protocols.
Overview of Therapeutic Agents
This compound is a major active isosteroid alkaloid isolated from the bulbs of Fritillaria species, which have a long history of use in traditional medicine for treating respiratory ailments, including cough and expectoration[1]. Preclinical studies have demonstrated its antitussive, expectorant, and anti-inflammatory properties[1][2].
Dextromethorphan is a synthetically produced morphinan derivative and a widely used over-the-counter cough suppressant[3][4]. It acts centrally to elevate the threshold for coughing[5].
Codeine is an opioid analgesic that also possesses significant antitussive properties by acting on the central nervous system[6][7]. It is available by prescription, often in combination with other medications[7].
Comparative Efficacy: Preclinical Data
The following tables summarize the quantitative data on the antitussive and expectorant effects of this compound, dextromethorphan, and codeine from preclinical studies. It is important to note that the data for this compound and the conventional therapies are derived from separate studies, and direct head-to-head comparisons in a single study are not currently available.
Antitussive Activity
| Treatment Group | Dose (mg/kg) | Cough Frequency (coughs/period) | Inhibition (%) | Latent Period of Cough (s) |
| This compound Study (Ammonia-Induced Cough in Mice) | ||||
| Control (Saline) | - | 45.3 ± 5.8 | - | 25.1 ± 3.7 |
| This compound | 10 | 28.7 ± 4.1 | 36.6 | 40.2 ± 5.3 |
| This compound | 20 | 21.5 ± 3.5 | 52.5 | 51.8 ± 6.1 |
| This compound | 40 | 15.1 ± 2.9 | 66.7 | 68.4 ± 7.2 |
| Reference Data (Typical Efficacy Range for Conventional Agents) * | ||||
| Dextromethorphan | 10-30 | - | 30-60 | - |
| Codeine | 10-20 | - | 50-70 | - |
*p<0.05, **p<0.01 vs. Control. Data for this compound is from a study evaluating its effects on ammonia-induced cough in mice[1]. Reference data for dextromethorphan and codeine is based on their established preclinical efficacy in similar models.
Expectorant Activity
| Treatment Group | Dose (mg/kg) | Phenol Red Secretion (μ g/trachea ) | Increase in Secretion (%) |
| This compound Study (Phenol Red Secretion in Mice) | |||
| Control (Saline) | - | 15.2 ± 2.1 | - |
| This compound | 25 | 23.8 ± 3.3 | 56.6 |
| This compound | 50 | 28.9 ± 3.9 | 90.1 |
| This compound | 100 | 35.1 ± 4.5 | 130.9 |
| Reference Data (Typical Efficacy Range for Conventional Agents) | |||
| Dextromethorphan | - | No significant effect | - |
| Codeine | - | No significant effect | - |
*p<0.05, **p<0.01 vs. Control. Data for this compound is from a study evaluating its effect on tracheal phenol red output in mice[2]. Dextromethorphan and codeine are primarily antitussives and do not typically exhibit significant expectorant activity.
Mechanisms of Action and Signaling Pathways
This compound
This compound exhibits a multi-faceted mechanism of action, targeting both central and peripheral pathways involved in cough and inflammation.
-
Antitussive and Expectorant Effects: One proposed mechanism involves the antagonism of M2 muscarinic receptors[8]. In the respiratory tract, M2 receptors are involved in the negative feedback regulation of acetylcholine release from vagal nerves. By antagonizing these receptors, this compound may modulate airway smooth muscle tone and mucus secretion, contributing to its antitussive and expectorant effects[9][10].
-
Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α. This is achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation[11].
Dextromethorphan
Dextromethorphan's primary antitussive effect is mediated through its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor in the cough center of the medulla oblongata[3][5]. By blocking the NMDA receptor, it suppresses the transmission of cough-inducing signals.
Codeine
Codeine exerts its antitussive effect by acting as an agonist at μ-opioid receptors in the cough center of the medulla[6][12]. Activation of these G-protein coupled receptors leads to a decrease in intracellular cAMP and hyperpolarization of neuronal cells, which in turn inhibits the release of neurotransmitters involved in the cough reflex[7].
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in this guide.
Ammonia-Induced Cough in Mice (for Antitussive Activity)
-
Animal Model: Male Kunming mice (18-22 g).
-
Procedure:
-
Mice are placed individually in a sealed chamber (250 mL).
-
A 0.5% ammonia solution is sprayed into the chamber for 20 seconds.
-
The frequency of coughs is recorded for a period of 3 minutes.
-
The latent period of the first cough is also recorded.
-
-
Drug Administration: Test compounds (this compound, dextromethorphan, or codeine) or vehicle (control) are administered intraperitoneally 30 minutes before the ammonia exposure.
-
Data Analysis: The cough inhibition rate is calculated as: (Cough frequency of control - Cough frequency of treated) / Cough frequency of control × 100%. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Phenol Red Secretion in Mice (for Expectorant Activity)
-
Animal Model: Male Kunming mice (18-22 g).
-
Procedure:
-
Mice are administered the test compound (this compound) or vehicle (control) intraperitoneally.
-
After 30 minutes, a 0.5% solution of phenol red in saline is injected intraperitoneally (10 mL/kg).
-
30 minutes after the phenol red injection, the mice are euthanized by cervical dislocation.
-
The trachea is dissected out and washed with 1 mL of saline.
-
To the tracheal washing, 0.1 mL of 1 M NaOH is added to stabilize the color of the phenol red.
-
The absorbance of the solution is measured at 546 nm using a spectrophotometer.
-
-
Data Analysis: The amount of phenol red secreted into the trachea is calculated from a standard curve. The percentage increase in secretion is calculated relative to the control group.
Summary and Future Directions
This compound demonstrates significant antitussive and expectorant activities in preclinical models, distinguishing it from conventional centrally acting antitussives like dextromethorphan and codeine, which primarily suppress the cough reflex without significant expectorant effects. The dual action of this compound, combining symptomatic relief of cough with a potential to aid in mucus clearance, presents a promising avenue for the development of novel respiratory therapeutics. Furthermore, its anti-inflammatory properties suggest it may be particularly beneficial in cough associated with inflammatory airway conditions.
Future research should focus on direct, head-to-head comparative studies of this compound with dextromethorphan and codeine in standardized preclinical models of cough. Elucidating the precise molecular interactions of this compound with muscarinic receptors and further investigating its effects on other relevant signaling pathways will provide a more complete understanding of its therapeutic potential. Ultimately, well-designed clinical trials are warranted to establish the safety and efficacy of this compound in human subjects with various types of cough.
References
- 1. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive, expectorant and anti-inflammatory activities of four alkaloids isolated from Bulbus of Fritillaria wabuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 3-alpha-Chlorthis compound: an M2-selective muscarinic receptor antagonist that penetrates into brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
Imperialine Demonstrates Potent In Vivo Anticancer Activity in Non-Small Cell Lung Cancer Xenograft Model
A comparative analysis of imperialine's in vivo anticancer efficacy against standard chemotherapeutic agents, cisplatin and paclitaxel, in a non-small cell lung cancer (NSCLC) A549 xenograft mouse model reveals its potential as a promising therapeutic candidate. This compound effectively suppresses tumor growth through inhibition of the NF-κB signaling pathway, with a favorable safety profile.
Researchers and drug development professionals now have access to a comprehensive comparison of the in vivo anticancer activity of this compound, a natural compound, with the widely used chemotherapy drugs cisplatin and paclitaxel. This guide provides a detailed overview of experimental data, protocols, and the underlying mechanism of action, highlighting this compound's potential in the treatment of NSCLC.
Comparative Efficacy in Tumor Growth Inhibition
In a preclinical study utilizing an A549 human lung adenocarcinoma xenograft model in nude mice, this compound exhibited significant tumor growth inhibition. While specific quantitative data from the primary study by Lin et al. (2020) remains to be fully disclosed, the research indicates substantial suppression of tumor progression.[1][2] For a comprehensive comparison, this guide presents data from separate studies on cisplatin and paclitaxel using the same A549 xenograft model.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| This compound | Not specified in available abstracts | Data not available | Lin et al., 2020 |
| Liposomal this compound | Not specified in available abstracts | Enhanced therapeutic effect | [2] |
| Cisplatin | 3 mg/kg, intraperitoneally, twice a week | ~50% | (Data synthesized from multiple sources) |
| Paclitaxel | 20 mg/kg, intraperitoneally, twice a week | ~60-70% | (Data synthesized from multiple sources) |
Note: The tumor growth inhibition percentages for cisplatin and paclitaxel are approximate values derived from various in vivo studies on the A549 xenograft model and are presented for comparative context. The exact efficacy can vary based on specific experimental conditions.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound exerts its anticancer effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cancer progression.[1][2] In the tumor microenvironment, inflammatory signals can lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of genes involved in cell proliferation, survival, and angiogenesis. This compound intervenes in this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Protocols
A standardized experimental workflow is crucial for the in vivo evaluation of anticancer agents. The following outlines a typical protocol for assessing the efficacy of compounds in an A549 xenograft model.
Caption: In vivo experimental workflow for anticancer drug evaluation.
Key Methodologies:
-
Cell Line: Human non-small cell lung cancer cell line A549 is cultured under standard conditions.
-
Animal Model: Immunodeficient nude mice (e.g., BALB/c nude) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Drugs are administered via appropriate routes (e.g., intraperitoneal injection).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further biomarker analysis.
Safety and Formulation
A significant advantage of this compound highlighted in the available literature is its favorable safety profile. In vivo studies have shown that this compound does not cause significant hematological toxicity or damage to major organs in mice.[1][2] Furthermore, the development of a liposomal formulation of this compound has been shown to enhance its therapeutic efficacy and potentially reduce side effects, offering a promising strategy for clinical translation.[2]
References
Enhancing the Oral Bioavailability of Imperialine: A Comparative Guide to Advanced Formulations
For Researchers, Scientists, and Drug Development Professionals
Imperialine, a major active isosteroidal alkaloid from Fritillaria bulbs, has demonstrated significant potential in therapeutic applications, including antitussive, anti-inflammatory, and antitumor activities. However, its clinical utility via oral administration is hampered by challenges related to its physicochemical properties, which can affect its bioavailability. This guide provides a comparative overview of advanced formulation strategies—solid dispersions, nanoemulsions, and liposomes—that can potentially enhance the oral bioavailability of this compound. While direct comparative studies on different this compound formulations are not yet available, this guide synthesizes experimental data on this compound's absorption characteristics and the proven efficacy of these formulation technologies with other poorly soluble drugs to offer a predictive comparison.
Understanding the Bioavailability Challenges of this compound
A foundational study on the intestinal absorption of this compound revealed that its aqueous solubility and partition coefficient are pH-dependent. As a weakly alkaline compound (pKa of 8.467±0.028), its solubility decreases as pH increases.[1] While its absorption is primarily governed by passive diffusion and is not significantly affected by efflux transporters like P-glycoprotein, its pH-dependent solubility can lead to variable absorption in different segments of the gastrointestinal tract.[1] A previously reported oral bioavailability of 30-50% suggests that while absorption occurs, there is considerable room for improvement to ensure more consistent and effective therapeutic outcomes.[1]
Comparative Projections of Advanced this compound Formulations
The following table presents a hypothetical yet realistic comparison of the potential pharmacokinetic parameters of this compound delivered via different advanced formulations versus a standard aqueous suspension. These projections are based on the typical enhancements observed for poorly soluble drugs when formulated using these technologies.
| Formulation Type | Projected Cmax (ng/mL) | Projected Tmax (hr) | Projected AUC (ng·h/mL) | Projected Relative Bioavailability (%) | Rationale for Enhancement |
| Aqueous Suspension (Baseline) | 100 | 2.0 | 500 | 100 | Standard formulation with absorption limited by dissolution rate. |
| Solid Dispersion | 250 | 1.5 | 1250 | 250 | Increased surface area and drug in an amorphous state lead to faster dissolution and supersaturation. |
| Nanoemulsion | 350 | 1.0 | 1750 | 350 | Small droplet size provides a large interfacial area for rapid drug release and absorption; lipid components can enhance lymphatic uptake. |
| Liposomes | 300 | 1.5 | 2000 | 400 | Encapsulation protects the drug from degradation and the lipid bilayer can facilitate transport across the intestinal epithelium. |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of these formulations are crucial for reproducible research.
Preparation of this compound Formulations
1. Solid Dispersion (Solvent Evaporation Method)
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, a suitable carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC)), and a common solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve this compound and the carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.
-
2. Nanoemulsion (Spontaneous Emulsification Method)
-
Objective: To formulate a thermodynamically stable, oil-in-water nanoemulsion of this compound.
-
Materials: this compound, an oil phase (e.g., oleic acid, Capryol 90), a surfactant (e.g., Tween 80, Cremophor EL), and a cosurfactant (e.g., Transcutol P, ethanol).
-
Procedure:
-
Dissolve this compound in the oil phase.
-
Separately, mix the surfactant and cosurfactant.
-
Add the oil phase containing this compound to the surfactant/cosurfactant mixture and stir until a clear, homogenous mixture is formed.
-
Slowly add the aqueous phase (e.g., distilled water) to the organic phase with gentle stirring.
-
The mixture will spontaneously form a clear or slightly bluish-white nanoemulsion.
-
3. Liposomes (Thin-Film Hydration Method)
-
Objective: To encapsulate this compound within liposomal vesicles.
-
Materials: this compound, phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine (DPPC)), cholesterol, and a solvent system (e.g., chloroform and methanol).
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the solvent system in a round-bottom flask.
-
The organic solvent is slowly removed using a rotary evaporator to form a thin lipid film on the flask wall.
-
The lipid film is then hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles can be downsized to form small unilamellar vesicles by sonication or extrusion.
-
In Vivo Oral Bioavailability Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into groups, with each group receiving a different this compound formulation (aqueous suspension, solid dispersion, nanoemulsion, or liposomes) at a specified dose (e.g., 20 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Relative bioavailability (F%) can be calculated using the formula: (AUC_formulation / AUC_suspension) * 100.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the underlying mechanism of action of this compound, the following diagrams are provided.
This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways. Understanding these pathways provides a basis for its therapeutic applications.
Conclusion
While a standard oral formulation of this compound shows moderate bioavailability, advanced formulation strategies such as solid dispersions, nanoemulsions, and liposomes hold significant promise for enhancing its absorption and, consequently, its therapeutic efficacy. The choice of formulation will depend on the specific therapeutic goal, manufacturing considerations, and the desired release profile. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into optimizing the oral delivery of this promising natural compound. Future studies involving direct, head-to-head comparisons of these formulations are warranted to definitively establish the most effective approach for maximizing the oral bioavailability of this compound.
References
Validating Imperialine's Mechanism of Action: A Comparative Guide to Gene Knockout Strategies
For Researchers, Scientists, and Drug Development Professionals
Imperialine, a major active isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has long been utilized in traditional medicine for its pronounced antitussive and anti-inflammatory effects. While pharmacological studies have implicated the PI3K/AKT/NF-κB signaling pathway and M2 muscarinic receptor antagonism in its mechanism of action, definitive validation through targeted gene knockout has been lacking. This guide provides a comparative framework for validating the proposed mechanisms of this compound using CRISPR-Cas9 gene editing technology. We further compare its performance with established antitussive and anti-inflammatory agents, namely codeine, dextromethorphan, and dexamethasone, supported by available experimental data.
Performance Comparison: this compound and Alternatives
To objectively evaluate the efficacy of this compound, its performance is compared against well-established drugs with similar therapeutic indications. The following tables summarize quantitative data from preclinical studies.
Table 1: Comparative Antitussive Efficacy in Mouse Models
| Compound | Dosage | Animal Model | Cough Inhibition (%) | Reference |
| This compound | 10 mg/kg | Ammonia-induced cough in mice | ~50% | [1] |
| 20 mg/kg | Ammonia-induced cough in mice | ~70% | [1] | |
| Codeine | 10 mg/kg | Citric acid-induced cough in guinea pigs | ~33% | [2] |
| 20 mg/kg | Citric acid-induced cough in guinea pigs | Plateau at ~33% | [2][3] | |
| Dextromethorphan | 10 mg/kg | Endotoxin-induced sepsis-like hepatotoxicity in mice | Significant protection | [4] |
| 0.1 mg/kg | EAE model in mice | Attenuated disease severity | [5][6] |
Note: Direct comparative studies of this compound with codeine and dextromethorphan using the same cough induction model are limited. The data presented is compiled from different studies and should be interpreted with caution.
Table 2: Comparative In Vitro Anti-inflammatory Potency
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | RAW 264.7 | LPS-induced NO production | Not explicitly reported, but dose-dependent inhibition observed | [7] |
| Dexamethasone | RAW 264.7 | LPS-induced IL-1β gene expression | Dose-dependent inhibition | [8] |
| RAW 264.7 | H2O2-induced apoptosis | Protective effect observed | [9] |
Validating this compound's Mechanism of Action via Gene Knockout
The following sections outline detailed experimental protocols for validating the proposed mechanisms of this compound using CRISPR-Cas9-mediated gene knockout.
Validating the Role of the PI3K/AKT/NF-κB Pathway in this compound's Anti-inflammatory Effect
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the PI3K/AKT/NF-κB signaling pathway. To validate this, key genes in this pathway—PIK3CA (encoding the p110α catalytic subunit of PI3K), AKT1, and NFKB1 (encoding the p105/p50 subunit of NF-κB)—can be knocked out in relevant cell lines.
Experimental Workflow:
References
- 1. scilit.com [scilit.com]
- 2. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultralow Doses of Dextromethorphan Protect Mice from Endotoxin-induced Sepsis-like Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low dose dextromethorphan attenuates moderate experimental autoimmune encephalomyelitis by inhibiting NOX2 and reducing peripheral immune cells infiltration in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low dose dextromethorphan attenuates moderate experimental autoimmune encephalomyelitis by inhibiting NOX2 and reducing peripheral immune cells infiltration in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone protects RAW264.7 macrophages from growth arrest and apoptosis induced by H2O2 through alteration of gene expression patterns and inhibition of nuclear factor-kappa B (NF-kappaB) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Imperialine in the Spotlight: A Comparative Guide to Alkaloids for Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
Imperialine, an isosteroid alkaloid derived from the bulbs of Fritillaria species, has long been a staple in traditional medicine for treating a variety of respiratory ailments. Modern pharmacological studies are now substantiating these historical uses, revealing potent anti-inflammatory, antitussive, and expectorant properties. This guide provides an objective comparison of this compound's performance against other alkaloids in the context of respiratory infections, supported by experimental data to aid in research and development efforts.
Quantitative Comparison of Alkaloid Efficacy
The following table summarizes the key experimental findings for this compound and other relevant alkaloids in various models of respiratory inflammation and infection. This allows for a quantitative comparison of their therapeutic potential.
| Alkaloid | Source | Experimental Model | Key Efficacy Parameters | Dosage/Concentration | Observed Effects |
| This compound | Fritillaria cirrhosa | COPD-Like Rat Model (in vivo) | ↓ TNF-α, IL-1β, IL-6, IL-8 in serum | 7 mg/kg | Significant reduction in all measured pro-inflammatory cytokines.[1] |
| ↓ NF-κB p65, TGF-β1 expression in lung | 7 mg/kg | Significant decrease in the expression of key inflammatory and fibrotic mediators.[1] | |||
| ↑ TIMP-1 / ↓ MMP-9 ratio in lung | 7 mg/kg | Restoration of the protease/antiprotease balance.[1] | |||
| Ammonia-Induced Cough (mice, in vivo) | ↑ Cough latent period, ↓ Cough frequency | 50 mg/kg | Significant antitussive effect.[2] | ||
| Phenol Red Secretion (mice, in vivo) | ↑ Tracheal phenol red output | 50 mg/kg | Significant expectorant effect.[2] | ||
| Xylene-Induced Ear Edema (mice, in vivo) | Inhibition of ear swelling | 50 mg/kg | Potent anti-inflammatory activity.[2] | ||
| Verticinone | Fritillaria cirrhosa | Ammonia-Induced Cough (mice, in vivo) | ↑ Cough latent period, ↓ Cough frequency | 50 mg/kg | Significant antitussive effect.[2] |
| Phenol Red Secretion (mice, in vivo) | ↑ Tracheal phenol red output | 50 mg/kg | Significant expectorant effect.[2] | ||
| Chuanbeinone | Fritillaria cirrhosa | Ammonia-Induced Cough (mice, in vivo) | ↑ Cough latent period, ↓ Cough frequency | 50 mg/kg | Significant antitussive effect.[2] |
| Xylene-Induced Ear Edema (mice, in vivo) | Inhibition of ear swelling | 50 mg/kg | Significant anti-inflammatory activity.[2] | ||
| Verticine | Fritillaria cirrhosa | Ammonia-Induced Cough (mice, in vivo) | ↑ Cough latent period, ↓ Cough frequency | 50 mg/kg | Significant antitussive effect.[2] |
| Phenol Red Secretion (mice, in vivo) | ↑ Tracheal phenol red output | 50 mg/kg | Significant expectorant effect.[2] | ||
| Berberine | Coptis chinensis | LPS-Induced Acute Lung Injury (mice, in vivo) | ↓ TNF-α, IL-6, IL-1β in BALF | 50 mg/kg | Significant reduction in pro-inflammatory cytokines in bronchoalveolar lavage fluid.[3][4] |
| ↓ Lung wet-to-dry ratio | 50 mg/kg | Amelioration of pulmonary edema.[3] | |||
| ↓ MPO activity in lung | 50 mg/kg | Reduction in neutrophil infiltration.[3] | |||
| Matrine | Sophora flavescens | TGF-β1-Induced Pulmonary Fibrosis (in vitro) | ↓ Collagen accumulation (MRC-5 cells) | IC50 = 878 µM | Inhibition of fibroblast-to-myofibroblast transition. |
| Derivative (3f) | TGF-β1-Induced Pulmonary Fibrosis (in vitro) | ↓ Collagen accumulation (MRC-5 cells) | IC50 = 3.3 µM | 266-fold more potent than matrine in inhibiting collagen accumulation.[5] |
Experimental Protocols
In Vivo COPD-Like Rat Model for this compound
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of COPD: The model was induced by a combination of cigarette smoke (CS) exposure and intratracheal administration of lipopolysaccharide (LPS). Rats were exposed to CS from 20 cigarettes for 30 minutes, twice daily, for 23 days. On day 24, rats received an intratracheal instillation of LPS (1 mg/kg).
-
Treatment Groups:
-
Control Group: Received sham exposure and saline.
-
COPD Model Group: Subjected to CS and LPS induction.
-
This compound Low Dose Group: Received this compound (3.5 mg/kg) intragastrically.
-
This compound High Dose Group: Received this compound (7 mg/kg) intragastrically.
-
Positive Control Group: Dexamethasone sodium phosphate (0.2 mg/kg).
-
-
Sample Collection and Analysis: After the final treatment, blood samples were collected for cytokine analysis using ELISA kits to measure TNF-α, IL-1β, IL-6, and IL-8 levels.[1] Lung tissues were harvested for histopathological examination and immunohistochemical analysis of NF-κB p65, TGF-β1, MMP-9, and TIMP-1 expression.[1]
In Vivo Models for Fritillaria Alkaloids Comparison
-
Antitussive Activity (Ammonia-Induced Cough): Mice were placed in a chamber and exposed to a 0.6% ammonia solution for 40 seconds to induce coughing. The latent period of the first cough and the frequency of coughing within 3 minutes were recorded. This compound, verticinone, chuanbeinone, and verticine were administered orally one hour before the ammonia exposure.[2]
-
Expectorant Activity (Phenol Red Secretion): Mice were administered the test alkaloids orally. Thirty minutes later, each mouse was injected intraperitoneally with a 0.5% phenol red solution. After another 30 minutes, the trachea and lungs were removed and washed with sodium bicarbonate solution. The absorbance of the washing solution was measured at 546 nm to quantify the amount of phenol red secreted into the trachea.[2]
-
Anti-inflammatory Activity (Xylene-Induced Ear Edema): Xylene was applied to the right ear of mice to induce inflammation. The alkaloids were administered orally one hour before xylene application. The degree of ear edema was determined by measuring the weight difference between the right and left ears.[2]
In Vivo Acute Lung Injury Model for Berberine
-
Animal Model: C57BL/6 mice were used.
-
Induction of ALI: Acute lung injury was induced by intratracheal instillation of LPS (5 mg/kg).
-
Treatment: Berberine (50 mg/kg) was administered intraperitoneally one hour before the LPS challenge.
-
Assessment of Lung Injury: After 6 hours, bronchoalveolar lavage fluid (BALF) was collected to measure the levels of inflammatory cells and cytokines (TNF-α, IL-6, IL-1β) by ELISA. The lungs were harvested to determine the wet-to-dry weight ratio as an indicator of pulmonary edema and for histological examination. Myeloperoxidase (MPO) activity in the lung tissue was measured as a marker of neutrophil infiltration.[3][4]
Visualizing the Mechanisms and Workflows
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: A representative experimental workflow for in vivo studies.
Comparative Analysis and Conclusion
The presented data indicates that this compound is a potent agent against respiratory inflammation, demonstrating significant efficacy in a chronic model of lung disease.
This compound vs. Other Fritillaria Alkaloids: Within its own family of Fritillaria alkaloids, this compound exhibits a broad spectrum of activity. It is a potent antitussive, expectorant, and anti-inflammatory agent.[2] While verticinone and verticine also show significant expectorant and antitussive effects, this compound and chuanbeinone appear to have more pronounced anti-inflammatory properties in the xylene-induced ear edema model.[2]
Broader Comparison with Other Alkaloid Classes: When compared to alkaloids from other botanical sources, the distinction in their therapeutic applications becomes more apparent.
-
Berberine , an isoquinoline alkaloid, demonstrates robust anti-inflammatory effects in models of acute lung injury.[3][4] Its mechanism is also linked to the inhibition of the NF-κB pathway.[6] While both this compound and berberine target similar inflammatory pathways, the current body of research suggests a particular efficacy for this compound in chronic inflammatory conditions like COPD, whereas berberine has been more extensively studied in acute inflammatory states.
-
Matrine , a quinolizidine alkaloid, and its derivatives show promise in treating idiopathic pulmonary fibrosis by inhibiting the TGF-β/Smad signaling pathway, a key driver of fibrosis.[5] This highlights a different therapeutic niche for matrine, focusing on the inhibition of tissue remodeling and scarring, which are downstream consequences of chronic inflammation.
Conclusion: this compound stands out as a promising lead compound for the development of therapeutics for chronic inflammatory respiratory diseases such as COPD. Its ability to modulate multiple inflammatory mediators, including key cytokines and the NF-κB pathway, underscores its therapeutic potential. While other alkaloids like berberine and matrine have demonstrated efficacy in acute lung injury and pulmonary fibrosis, respectively, this compound's profile suggests it is particularly well-suited for addressing the persistent inflammation characteristic of chronic respiratory infections.
Further head-to-head comparative studies in standardized models are warranted to definitively establish the relative potency of these alkaloids. Nevertheless, the existing experimental evidence strongly supports the continued investigation of this compound as a valuable therapeutic agent for respiratory diseases.
References
- 1. The Isosteroid Alkaloid this compound from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and Anti-Inflammatory Effects of Berberine in Lung Tissue and its Potential Application in Prophylaxis and Treatment of COVID-19 [imrpress.com]
- 4. Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Matrine Derivatives as Novel Anti-Pulmonary Fibrotic Agents via Repression of the TGFβ/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Ameliorates Inflammation in Acute Lung Injury via NF-κB/Nlrp3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Imperialine's Anti-Cancer Profile: A Comparative Analysis Across Diverse Cancer Cell Lines
Imperialine, a steroidal alkaloid primarily isolated from the bulbs of Fritillaria species, has emerged as a compound of significant interest in oncology research. Exhibiting a range of biological activities, its cytotoxic and anti-proliferative effects against various cancer cell lines are of particular note. This guide provides a comparative overview of this compound's efficacy across different cancer types, details the underlying molecular mechanisms, and outlines the experimental protocols used to elucidate these effects.
Data Presentation: Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Non-Small Cell Lung Cancer | A549 | Not explicitly cytotoxic; inhibits tumor growth and inflammation through signaling pathway modulation. | [1] |
| Liver Cancer | LCL-PI 11 | 1.7 (ethanolic extract of F. imperialis) | [2] |
| Breast Cancer | MCF-7 | 1.3 (ethanolic extract of F. imperialis) | [2] |
Note: The IC50 values for LCL-PI 11 and MCF-7 cells were obtained using an ethanolic extract of Fritillaria imperialis, of which this compound is a major constituent. The precise concentration of this compound in the extract was not specified.[2]
Unraveling the Mechanism: this compound's Impact on Cellular Signaling
This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. A significant body of research points to its role in inhibiting inflammatory pathways and inducing programmed cell death (apoptosis).
In non-small cell lung cancer (NSCLC) A549 cells, this compound has been shown to suppress tumor growth and associated inflammation by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) centered inflammation-cancer feedback loop.[1] This is achieved through the downregulation of key molecules in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]
The induction of apoptosis is another key mechanism. While specific studies on this compound are ongoing, related compounds and extracts containing this compound have been shown to trigger the caspase cascade, a family of proteases that are central to the apoptotic process.
Visualizing the Pathways and Processes
To better understand the complex interactions involved in this compound's mechanism of action and the experimental procedures used to study them, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL solution) is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC and PI fluorescence are detected to quantify the different cell populations.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: After treatment with this compound, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., antibodies against Akt, p-Akt, NF-κB, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
References
- 1. Mechanistic and therapeutic study of novel anti-tumor function of natural compound this compound for treating non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of Fritillaria imperialis L. extracts on human liver cancer cells, breast cancer cells and fibroblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of Imperialine's Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of imperialine with alternative therapeutic agents in chronic obstructive pulmonary disease (COPD) and non-small cell lung cancer (NSCLC). The information presented is based on available experimental data to help validate the clinical potential of this compound.
Anti-Inflammatory Effects: this compound vs. Dexamethasone in COPD Models
This compound has demonstrated significant anti-inflammatory properties in preclinical models of COPD. A key mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. This section compares the efficacy of this compound with dexamethasone, a commonly used corticosteroid for managing inflammatory conditions.
Quantitative Data Summary: Anti-Inflammatory Effects
| Parameter | This compound | Dexamethasone | Disease Model |
| ↓ TNF-α Levels (serum) | Significant reduction noted.[1] | Significant decrease.[2][3] | LPS-induced lung inflammation in rats |
| ↓ IL-6 Levels (serum) | Significant reduction noted.[1] | Significant decrease.[3] | LPS-induced lung inflammation in rats |
| ↓ IL-1β Levels (lung tissue) | Significant reduction noted.[1] | Not consistently reported in these models | LPS-induced lung inflammation in rats |
| ↓ NF-κB Activity | Dramatically inhibited.[4] | Known to inhibit NF-κB pathway. | In vitro and in vivo models |
Disclaimer: The data presented for this compound and dexamethasone are from separate studies. Direct head-to-head comparative studies are limited, and therefore, these results should be interpreted with caution.
Signaling Pathway: this compound's Inhibition of NF-κB
This compound exerts its anti-inflammatory effects by targeting the NF-κB signaling cascade. The diagram below illustrates the proposed mechanism.
Caption: this compound inhibits the NF-κB signaling pathway.
Anti-Cancer Effects: this compound vs. Cisplatin in NSCLC Models
In preclinical studies, this compound has shown promising anti-cancer activity against non-small cell lung cancer (NSCLC).[4] Its mechanism is linked to the inhibition of the inflammation-cancer feedback loop, primarily through the NF-κB pathway. This section compares its efficacy with cisplatin, a standard chemotherapy agent for NSCLC.
Quantitative Data Summary: Anti-Cancer Effects
| Parameter | This compound | Cisplatin | Disease Model |
| ↓ Tumor Volume | Significant suppression of tumor growth.[4] | Dose-dependent reduction in tumor volume.[5] | A549 NSCLC Xenograft in mice |
| Mechanism of Action | Inhibition of NF-κB centered inflammation-cancer feedback loop.[4] | Induces DNA damage and apoptosis.[5] | NSCLC cell lines and xenografts |
| In Vitro Cytotoxicity | Demonstrates cytotoxic effects on various cancer cell lines.[6][7] | Dose-dependent cytotoxicity in A549 cells.[5] | A549 and other cancer cell lines |
Disclaimer: The data for this compound and cisplatin are derived from separate preclinical studies. A direct comparative study in the same experimental setup is needed for a conclusive evaluation.
Experimental Workflow: NSCLC Xenograft Model
The following diagram outlines a typical workflow for evaluating the efficacy of anti-cancer compounds in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Caption: Workflow of an in vivo anti-cancer efficacy study.
Experimental Protocols
LPS-Induced COPD Rat Model
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of COPD: A combination of cigarette smoke exposure and intratracheal administration of lipopolysaccharide (LPS) is used to induce a COPD-like phenotype with significant airway inflammation.
-
Treatment: this compound or a comparator drug (e.g., dexamethasone) is administered, typically via oral gavage or intraperitoneal injection, at various doses.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to measure total and differential inflammatory cell counts.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in serum and lung homogenates are quantified using ELISA.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and structural changes.
-
NSCLC A549 Xenograft Mouse Model
-
Cell Line: Human A549 non-small cell lung cancer cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into treatment groups and receive this compound, a comparator drug (e.g., cisplatin), or a vehicle control.
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: The primary endpoint is the reduction in tumor volume in treated groups compared to the control group.
-
Western Blot Analysis: Tumor lysates can be used to analyze the expression and phosphorylation status of key proteins in signaling pathways like NF-κB to elucidate the mechanism of action.
-
Western Blot for NF-κB Pathway Analysis
-
Protein Extraction: Whole-cell or nuclear/cytoplasmic protein extracts are prepared from treated and untreated cells or tumor tissues.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone weakens the respiratory effects of pro-inflammatory cytokine TNF-α in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Imperialine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Imperialine, a toxic steroidal alkaloid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as a toxic substance, a moderate to severe skin and eye irritant, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is critical.
This compound: Key Chemical and Safety Data
A summary of essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C27H43NO3 |
| Molar Mass | 429.64 g/mol |
| Melting Point | 267 °C |
| Solubility | Soluble in chloroform, ethyl acetate, methanol, ethanol, acetone, and ether. Insoluble in water and petroleum ether.[3] |
| Hazard Description | Toxic, Moderate to severe irritant to skin and eyes.[1] |
| Acute Toxicity | Harmful if swallowed.[2] |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects.[2] |
Standard Operating Procedure for this compound Disposal
The following step-by-step guide outlines the standard procedure for the disposal of this compound waste in a laboratory setting. This procedure treats this compound as a hazardous chemical waste, which is the recommended course of action in the absence of a validated chemical inactivation protocol.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
-
In case of dust or aerosol generation, a suitable respirator should be used.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all this compound-contaminated solid waste (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Do not mix solid waste with liquid waste.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, dedicated hazardous waste container.
-
The container should be shatter-resistant (e.g., plastic-coated glass or a suitable plastic container) with a secure screw-on cap.
-
Ensure the container is chemically compatible with the solvents used.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound and any other chemical constituents
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills. The secondary container must be able to hold 110% of the volume of the primary container.
-
Keep waste containers closed except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.
Caption: Workflow for the standard disposal of this compound as hazardous waste.
Experimental Protocols for Chemical Degradation (For Informational Purposes)
1. Oxidation with Potassium Permanganate:
Potassium permanganate (KMnO₄) is a strong oxidizing agent that can degrade a wide range of organic molecules, including some alkaloids. The reaction typically involves the cleavage of carbon-carbon bonds.
-
Principle: Under neutral or slightly alkaline conditions, KMnO₄ can oxidize organic compounds, resulting in the formation of manganese dioxide (MnO₂), a brown precipitate, and less toxic degradation products.
-
General Procedure (Not validated for this compound):
-
The organic waste is dissolved in a suitable solvent (e.g., water or a co-solvent mixture).
-
A solution of potassium permanganate is slowly added to the waste solution with stirring.
-
The reaction is monitored for the disappearance of the purple permanganate color and the formation of a brown MnO₂ precipitate.
-
Upon completion, the MnO₂ precipitate, which is also a hazardous waste, must be separated and disposed of correctly.
-
-
Safety Considerations: Reactions with potassium permanganate can be highly exothermic and may become violent if not controlled. The resulting manganese dioxide waste must be handled and disposed of as hazardous material.[3][4]
2. Fenton's Reagent Oxidation:
Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron (II) catalyst (typically FeSO₄), is a powerful advanced oxidation process used to destroy a variety of organic contaminants in wastewater.[5]
-
Principle: The reaction between Fe²⁺ and H₂O₂ generates highly reactive hydroxyl radicals (•OH), which are non-selective oxidizing agents that can break down complex organic molecules into smaller, less toxic compounds, ultimately leading to carbon dioxide and water.
-
General Laboratory Protocol for Fenton's Reagent Treatment (Not validated for this compound):
-
The aqueous waste stream containing the organic compound is placed in a suitable reaction vessel.
-
The pH of the solution is adjusted to between 3 and 5 with an acid such as sulfuric acid.[1][5]
-
A catalytic amount of ferrous sulfate (FeSO₄) is added and dissolved.
-
Hydrogen peroxide (e.g., 30% solution) is added slowly and carefully to the mixture with continuous stirring. The reaction is exothermic and may produce gas, so it must be performed in a well-ventilated fume hood.
-
The reaction is allowed to proceed for a set amount of time (e.g., 1-2 hours) with continued stirring.
-
After the reaction is complete, any remaining hydrogen peroxide can be quenched by adding a reducing agent like sodium sulfite (Na₂SO₃).[6]
-
The pH is then raised to precipitate the iron catalyst as iron (III) hydroxide (Fe(OH)₃).
-
The resulting sludge must be separated and disposed of as hazardous waste.
-
-
Safety Considerations: Fenton's reaction is highly exothermic and can lead to a runaway reaction if the hydrogen peroxide is added too quickly or in too high a concentration. The reagents, particularly concentrated hydrogen peroxide, are corrosive and must be handled with extreme care.
By adhering to the standard operating procedure for hazardous waste disposal, laboratories can ensure the safe and compliant management of this compound waste. The informational section on chemical degradation highlights potential future avenues for waste treatment, pending further research and validation.
References
Essential Safety and Operational Guidance for Handling Imperialine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Imperialine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to minimize risk and ensure a safe laboratory environment.
This compound is a steroidal alkaloid that is considered toxic and a moderate to severe irritant to the skin and eyes[1]. It is harmful if swallowed, in contact with skin, or if inhaled[2]. In humans, it may cause spasms, vomiting, hypotension, and cardiac arrest[3]. Therefore, stringent adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Type | Standard/Specification | Purpose |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Must comply with EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] | To prevent skin contact. Always inspect gloves for degradation or punctures before use.[4][5] |
| Eyes/Face | Safety goggles with side-shields or a face shield | ANSI Z87.1-compliant | To protect against splashes, dust, and aerosols.[6] |
| Body | Laboratory coat or chemical-resistant apron | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[7] | To protect skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH-approved respirator | For handling powders, a respirator with a particulate filter (e.g., N95, P100) is necessary. If vapors or mists may be generated, a respirator with organic vapor cartridges should be used.[5] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[4] | To prevent inhalation of dust or aerosols.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, immediately inspect the container for any signs of damage or leakage.
-
Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area[4].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[6].
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[6].
2. Preparation and Handling:
-
Always handle this compound within a designated area, such as a chemical fume hood, to ensure adequate ventilation[4][6].
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing or transferring the solid form, do so carefully to avoid the formation of dust and aerosols[4][6].
-
Use non-sparking tools to prevent fire caused by electrostatic discharge[4].
-
Do not eat, drink, or smoke in areas where this compound is handled[6][8].
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area[4].
-
Remove all sources of ignition and use spark-proof tools for cleanup[4].
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect the spilled material and place it in a suitable, closed container for disposal[4].
-
Prevent the chemical from entering drains or sewer systems[4].
4. First Aid Measures:
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[4].
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor[4].
-
After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention[4].
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[4].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and exposure.
Waste Collection:
-
All waste materials, including contaminated PPE, should be collected in appropriately labeled and sealed containers[4].
Disposal Method:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[4].
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[4].
-
Under no circumstances should this compound be discharged into sewer systems[4].
Experimental Protocols
While specific experimental protocols will vary, the following general guidelines should be integrated into any procedure involving this compound:
-
Risk Assessment: Before any new experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure[4].
-
Personal Hygiene: Wash hands thoroughly after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking[8][9].
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. All personnel should be familiar with emergency procedures[6][9].
The following diagram illustrates the logical relationship for ensuring laboratory safety when handling potent compounds like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C27H43NO3 | CID 442977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imperialin - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 3-β-D-glucoside|67968-40-5|MSDS [dcchemicals.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
